Tricyclohexyltin hydride
Description
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Properties
Molecular Formula |
C18H34Sn |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
tricyclohexylstannane |
InChI |
InChI=1S/3C6H11.Sn.H/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;; |
InChI Key |
SQEBZYNJTQKFEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[SnH](C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tricyclohexyltin Hydride from Tricyclohexyltin Chloride
Abstract: This technical guide provides a comprehensive overview of the synthesis of tricyclohexyltin hydride from its precursor, tricyclohexyltin chloride. The primary method detailed is the reduction of the tin-chloride bond using common hydride-donating reagents. This document outlines the core chemical principles, presents key quantitative data in a structured format, provides a detailed experimental protocol, and includes visual diagrams of the reaction mechanism and experimental workflow to ensure clarity and reproducibility for researchers in the field.
Introduction
Organotin hydrides, and specifically this compound, are valuable reagents in organic synthesis, primarily known for their utility in radical reactions. The conversion of organotin halides to their corresponding hydrides is a fundamental and widely practiced transformation. The most common and effective method for this conversion is the reduction of the organotin halide using a suitable hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).[1] This process involves the nucleophilic substitution of the halide on the tin atom with a hydride ion. Careful control of reaction conditions is essential to ensure high yields and purity, as organotin hydrides can be sensitive to air and moisture.[2]
Reaction Overview and Key Reagents
The synthesis of this compound from tricyclohexyltin chloride is a direct reduction reaction. The general transformation is depicted below:
(C₆H₁₁)₃SnCl + [H⁻] → (C₆H₁₁)₃SnH + Cl⁻
The success of this synthesis hinges on the choice of the hydride source ([H⁻]). Several reagents are capable of effecting this transformation, each with distinct advantages in terms of reactivity, selectivity, and handling requirements.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and common reducing agent for this purpose.[3] Its high reactivity ensures a complete and relatively fast conversion. However, it reacts violently with water and requires strictly anhydrous and inert conditions.[1][4]
-
Sodium Borohydride (NaBH₄): A milder and safer reducing agent than LiAlH₄. It is often used in protic solvents like ethanol (B145695) or even in biphasic systems with water.[5][6] While safer, it may require longer reaction times or elevated temperatures for less reactive substrates.
-
Diisobutylaluminium Hydride (DIBAL-H): An electrophilic reducing agent, typically used for the selective reduction of esters or nitriles to aldehydes at low temperatures.[2][7] While it can reduce halides, LiAlH₄ is more commonly employed for this specific transformation due to its potency.
For the purposes of this guide, the protocol will focus on the use of Lithium Aluminum Hydride, as it is a highly effective and well-documented reagent for the reduction of organotin halides.[1]
Quantitative Data Presentation
Summarized below are the key physical, chemical, and spectroscopic properties of the starting material and the final product.
Table 1: Physicochemical and Spectroscopic Properties of Tricyclohexyltin Chloride
| Property | Value | Reference |
|---|---|---|
| CAS Number | 3091-32-5 | |
| Molecular Formula | (C₆H₁₁)₃SnCl | |
| Molecular Weight | 403.62 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 125-129 °C | [8] |
| Assay | ≥95% | |
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 6056-50-4 | [5][9] |
| Molecular Formula | C₁₈H₃₄Sn | [5][9] |
| Molecular Weight | 369.17 g/mol | [5][9] |
| Appearance | Colorless oil | [5] |
| Boiling Point | 129°C / 0.05 mmHg | [9] |
| ¹H NMR (CDCl₃) | δ: 5.29 (s, 1H, Sn-H); 2.82-1.39 (bs, 33H, Cy-H) | [5] |
| ¹³C NMR (CDCl₃) | δ: 31.56; 27.57; 25.62; 24.37 | [5] |
| ¹¹⁹Sn NMR (CDCl₃) | δ: -92.8 ppm |[5] |
Detailed Experimental Protocol
This protocol details the synthesis of this compound via the reduction of tricyclohexyltin chloride using lithium aluminum hydride.
Safety Precautions:
-
Lithium aluminum hydride is highly reactive and pyrophoric upon contact with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Organotin compounds are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
-
The quenching of LiAlH₄ is highly exothermic and releases hydrogen gas. Perform this step slowly and with adequate cooling.
Materials:
-
Tricyclohexyltin chloride ((C₆H₁₁)₃SnCl)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Dropping funnel, flame-dried
-
Reflux condenser with a gas inlet/outlet for inert atmosphere
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Standard glassware for workup and filtration
-
Vacuum distillation apparatus
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, dropping funnel, and condenser. Ensure the system is under a positive pressure of dry nitrogen or argon.
-
Reaction Setup: In the reaction flask, add tricyclohexyltin chloride (1.0 eq) and dissolve it in anhydrous diethyl ether (approx. 3-5 mL per gram of chloride). Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate dry flask, carefully prepare a suspension of lithium aluminum hydride (1.0-1.2 eq) in anhydrous diethyl ether.
-
Addition of Reducing Agent: Transfer the LiAlH₄ suspension to the dropping funnel and add it dropwise to the stirred solution of tricyclohexyltin chloride over 30-45 minutes. Maintain the internal temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours to ensure the reaction goes to completion.[1]
-
Quenching: Cool the reaction mixture back down to 0 °C with an ice-water bath. Quench the reaction by adding distilled water extremely slowly and carefully dropwise. An initial vigorous evolution of hydrogen gas will be observed. Continue adding water until the gas evolution ceases and a greyish-white precipitate of aluminum and lithium salts forms.
-
Workup and Isolation:
-
Filter the mixture through a pad of Celite or filter paper to remove the inorganic salts. Wash the filter cake with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
-
Purification: Purify the crude oil by vacuum distillation to afford this compound as a pure, colorless oil.[5]
Visualizations: Mechanism and Workflow
To further clarify the process, the following diagrams created using the DOT language illustrate the core reaction mechanism and the experimental workflow.
Caption: Reaction mechanism for the reduction of tricyclohexyltin chloride.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. adichemistry.com [adichemistry.com]
- 3. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. JP3338130B2 - Preparation of trialkyltin hydride - Google Patents [patents.google.com]
- 7. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 8. US3355468A - Process for preparing tricyclohexyltin chloride - Google Patents [patents.google.com]
- 9. This compound CAS#: 6056-50-4 [amp.chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Tricyclohexyltin Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclohexyltin hydride ((C₆H₁₁)₃SnH), a prominent member of the organotin hydride family, is a versatile and powerful reducing agent in organic synthesis. Its utility in mediating a variety of chemical transformations, particularly in the realm of free-radical chemistry, has cemented its place in the synthetic chemist's toolbox. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on data-driven insights, detailed experimental protocols, and the underlying mechanisms of its reactivity. Understanding these core characteristics is paramount for its safe handling, effective application, and for anticipating its potential biological interactions, a crucial consideration for professionals in drug development.
Physical Properties
This compound is a colorless oil at room temperature. A summary of its key physical properties is presented in the table below. These properties are essential for its purification, handling, and storage.
| Property | Value | Reference(s) |
| CAS Number | 3047-10-7 | [1] |
| Molecular Formula | C₁₈H₃₅Sn | |
| Molecular Weight | 369.17 g/mol | |
| Appearance | Clear liquid | [2] |
| Boiling Point | 129 °C at 0.05 mmHg | [3][4] |
| Refractive Index (n_D) | 1.5409 | [3][4] |
| Flash Point | 105 °C | [3][4] |
| Specific Gravity | 1.26 | [3][4] |
| Solubility | Insoluble in water. | [2] |
| Vapor Pressure | < 0.1 mm Hg @ 20°C | [2] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of the tin-hydrogen (Sn-H) bond. This bond is relatively weak, making it a ready source of a hydrogen radical (H•) or a hydride ion (H⁻), depending on the reaction conditions.
Stability and Storage: this compound is sensitive to air, moisture, and light.[2] It reacts slowly with water and can decompose upon exposure to direct sunlight.[2] For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at temperatures below 5°C.[2]
Reactivity:
-
Free-Radical Reactions: This is the most significant aspect of this compound's chemistry. The Sn-H bond can undergo homolytic cleavage, typically initiated by heat or a radical initiator like azobisisobutyronitrile (AIBN), to generate a tricyclohexyltin radical ((C₆H₁₁)₃Sn•) and a hydrogen atom.[5][6] This reactivity is harnessed in numerous synthetic transformations, including dehalogenations, deoxygenations, and radical cyclizations.[5][7]
-
Hydrostannation: this compound can add across carbon-carbon double and triple bonds in a process known as hydrostannation. This reaction is a powerful method for the formation of new carbon-tin bonds, yielding vinyl- or alkylstannanes which are valuable intermediates in organic synthesis.
-
Reduction of Carbonyls: While less common than its use in radical reactions, this compound can reduce aldehydes and ketones to their corresponding alcohols.
Hazardous Decomposition: Upon thermal decomposition or in the presence of certain reagents, this compound can produce hydrogen gas, organic acid vapors, and tin oxides.[2]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the safe and effective use of this compound.
Synthesis of this compound
A common and effective method for the preparation of this compound involves the reduction of a tricyclohexyltin halide or hydroxide (B78521). The following protocol is adapted from a patented procedure.[8]
Reaction: (C₆H₁₁)₃SnOH + NaBH₄ → (C₆H₁₁)₃SnH
Materials:
-
Tricyclohexyltin hydroxide ((C₆H₁₁)₃SnOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diethyl ether (anhydrous)
-
Water (deionized)
-
Magnesium sulfate (B86663) (anhydrous)
-
Nitrogen or Argon gas supply
-
Three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen/argon inlet, and a dropping funnel.
Procedure:
-
A mixture of 400 mL of diethyl ether and water (1:1) is placed in a 1 L three-necked flask and cooled to 0°C under a nitrogen atmosphere.[8]
-
Sodium borohydride (3 g, 79.4 mmol) is carefully added to the cooled mixture with stirring.[8]
-
Tricyclohexyltin hydroxide (30 g, 62.2 mmol) is then added portion-wise to the reaction mixture.[8]
-
An additional 100 mL of diethyl ether is added, and the mixture is stirred at room temperature for 48 hours.[8]
-
After the reaction is complete, the organic layer is separated.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[8]
-
The crude product is purified by vacuum distillation to yield this compound as a colorless oil.[8]
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: A characteristic strong absorption band for the Sn-H stretch is expected in the region of 1800-1850 cm⁻¹.
Mandatory Visualizations
Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Mechanism of Free-Radical Dehalogenation
Caption: The free-radical chain mechanism for the dehalogenation of an alkyl halide.
Toxicological Considerations and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the broader class of organotin compounds is known to exhibit significant toxicity, primarily through endocrine disruption.[2][3][4][9][10] These compounds can act as potent agonists for nuclear receptors such as peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor (RXR).[9] Activation of these receptors can lead to the induction of adipogenesis (fat cell formation) and other metabolic disruptions.[9]
Furthermore, organotins are known to induce oxidative stress, damage mitochondrial function, and interfere with steroid hormone metabolism.[3] The general mechanism of organotin-induced cellular toxicity often involves interaction with cellular membranes, leading to disruption of ion transport and mitochondrial function, ultimately triggering apoptosis (programmed cell death).
Conclusion
This compound is a valuable synthetic reagent with well-defined physical and chemical properties. Its utility in free-radical chemistry is a cornerstone of modern organic synthesis. However, its potential toxicity, characteristic of organotin compounds, necessitates careful handling and a thorough understanding of its reactive nature. For researchers and professionals in drug development, a comprehensive knowledge of its properties, synthetic routes, and potential biological interactions is essential for both innovative applications and ensuring laboratory safety. Further research into the specific biological signaling pathways affected by this compound would be beneficial for a more complete toxicological profile.
References
- 1. How to Measure Specific Gravity - 911Metallurgist [911metallurgist.com]
- 2. Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor [jstage.jst.go.jp]
An In-depth Technical Guide to Tricyclohexyltin Hydride (CAS: 6056-50-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclohexyltin hydride, with the CAS number 6056-50-4, is an organotin compound that serves as a highly effective and selective reducing agent in organic synthesis. Its utility is most pronounced in radical-mediated reactions, where it functions as a hydrogen atom donor. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, key applications with experimental details, and safety information.
Chemical and Physical Properties
This compound is a viscous, colorless liquid at room temperature. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6056-50-4 | [1] |
| Molecular Formula | C₁₈H₃₄Sn | [1][2] |
| Molecular Weight | 369.17 g/mol | [1][2] |
| Appearance | Viscous colorless liquid | [2] |
| Boiling Point | 129 °C at 0.05 mmHg | [1] |
| Specific Gravity | 1.26 | [1] |
| Refractive Index | 1.5409 | [1] |
| Flash Point | 105 °C | [1] |
| Solubility | Insoluble in water. Soluble in many organic solvents. | |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water. | [1] |
Spectroscopic Data
A summary of the key spectroscopic data for the characterization of this compound is provided below.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 5.29 (s, 1H, Sn-H), 2.82-1.39 (br s, 33H, cyclohexyl) | [2] |
| ¹³C NMR (CDCl₃) | δ 31.56, 27.57, 25.62, 24.37 | [2] |
| ¹¹⁹Sn NMR (CDCl₃) | δ -92.8 ppm | [2] |
Synthesis
This compound can be reliably synthesized from the corresponding hydroxide (B78521). A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from Tricyclohexyltin Hydroxide
Reaction: (C₆H₁₁)₃SnOH + NaBH₄ → (C₆H₁₁)₃SnH
Materials:
-
Tricyclohexyltin hydroxide (Cyhexatin)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diethyl ether
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas (for inert atmosphere)
Procedure: [2]
-
In a 1 L three-necked flask equipped with a stirrer and under a nitrogen atmosphere, a mixture of 400 mL of diethyl ether and water (1:1 ratio) is cooled to 0 °C.
-
Sodium borohydride (3 g, 79.4 mmol) is carefully added to the cooled mixture.
-
Tricyclohexyltin hydroxide (30 g, 62.2 mmol) is then added portion-wise.
-
An additional 100 mL of diethyl ether is added, and the reaction mixture is stirred at room temperature for 48 hours.
-
After the reaction is complete, the organic layer is separated.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation under high vacuum to yield this compound as a colorless oil.
Expected Yield: 81%[2]
Core Applications and Mechanisms
This compound is a valuable reagent in radical chemistry, primarily for dehalogenation, deoxygenation, and hydrostannylation reactions. These reactions are typically initiated by the thermal decomposition of azobisisobutyronitrile (AIBN).
Radical Dehalogenation of Alkyl Halides
This reaction involves the replacement of a halogen atom with a hydrogen atom. The general mechanism is a radical chain process.
References
An In-depth Technical Guide on Tricyclohexyltin Hydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet comprehensive overview of the fundamental physicochemical properties of Tricyclohexyltin Hydride. The information is curated to be a foundational resource for professionals engaged in chemical research and development.
Core Physicochemical Properties
This compound, also known as Tricyclohexylstannane, is an organotin compound.[1] It presents as a viscous, colorless to straw-colored, clear liquid.[1][2] This compound is primarily utilized as a chemical intermediate in various synthetic processes.[1] A key aspect of its reactivity is its sensitivity to direct sunlight, which causes slow degradation to an inorganic tin salt.[1] Furthermore, it can generate hydrogen when exposed to alkalis and protic materials like water or alcohol, especially in the presence of metal salts.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, providing essential data for experimental design and safety considerations.
| Property | Value |
| Molecular Formula | C18H34Sn[2][3][] |
| Linear Formula | (C6H11)3SnH[2] |
| Molecular Weight | 369.17 g/mol [2][3][] |
| CAS Number | 6056-50-4[2][3][] |
| Appearance | Viscous, colorless liquid[2] |
| Boiling Point | 129°C @ 0.05 mmHg[1][2][3] |
| Flash Point | 105°C[1][3] |
| Specific Gravity / Density | 1.26[1][3] |
| Refractive Index | 1.5409[1][3] |
| Vapor Pressure | < 0.1 mmHg @ 20°C[1] |
| Solubility | Insoluble in water[1] |
Logical Relationship Diagram
The following diagram illustrates the core identifying characteristics of this compound and their direct relationship.
Experimental Protocols & Further Research
Detailed experimental protocols involving this compound are highly specific to its application in a given synthesis or experimental setup. The provided search results do not contain specific, citable experimental methodologies or established signaling pathways associated with this compound for a drug development context. Researchers planning to use this reagent should consult specialized synthetic chemistry literature and adhere to rigorous safety protocols, particularly concerning its handling, storage, and disposal.[1] The material is stable in sealed containers under a dry, inert atmosphere and should be stored at temperatures below 5°C.[1] Incompatible materials include direct sunlight, oxidizing agents, oxygen, and water.[1]
References
An In-depth Technical Guide to the ¹¹⁹Sn NMR Chemical Shift of Tricyclohexyltin Hydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) chemical shift of tricyclohexyltin hydride. It includes tabulated spectral data, a comprehensive experimental protocol for acquiring ¹¹⁹Sn NMR spectra of organotin hydrides, and a visualization of a key reaction mechanism involving this class of compounds. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction to this compound and ¹¹⁹Sn NMR Spectroscopy
This compound ((C₆H₁₁)₃SnH) is a key organotin reagent utilized in a variety of chemical transformations, most notably in free-radical reactions such as dehalogenations, deoxygenations, and cyclizations. The tin nucleus, particularly the ¹¹⁹Sn isotope, is an excellent probe for studying the electronic and structural environment of organotin compounds. ¹¹⁹Sn NMR spectroscopy offers a wide chemical shift range, making it highly sensitive to changes in the coordination number and the nature of substituents on the tin atom[1][2].
The ¹¹⁹Sn nucleus has a spin of 1/2 and a natural abundance of 8.59%, making it a suitable candidate for NMR studies. The chemical shifts are typically reported relative to a standard reference compound, tetramethyltin (B1198279) (SnMe₄)[3].
¹¹⁹Sn NMR Chemical Shift Data
The reported ¹¹⁹Sn NMR chemical shift for this compound is a key parameter for its characterization. This value can be used to confirm the identity and purity of the compound in reaction mixtures and final products.
| Compound Name | Formula | Solvent | ¹¹⁹Sn Chemical Shift (δ) [ppm] |
| This compound | (C₆H₁₁)₃SnH | CDCl₃ | -92.8 |
Data sourced from ChemicalBook[3].
The upfield chemical shift observed for this compound is characteristic of a tetracoordinate tin atom bonded to a hydrogen atom. The chemical shift is sensitive to the solvent, and the value may vary in different deuterated solvents[4].
Experimental Protocol for ¹¹⁹Sn NMR Spectroscopy
The following protocol outlines a general procedure for acquiring a high-quality ¹¹⁹Sn NMR spectrum of this compound. This protocol is based on established methodologies for organotin compounds.
3.1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity. Impurities can lead to the appearance of extraneous peaks in the spectrum.
-
Solvent Selection: Use a deuterated solvent of high purity. Chloroform-d (CDCl₃) is a common choice. The choice of solvent can influence the chemical shift[4].
-
Concentration: Prepare a solution with a concentration of approximately 0.1–0.5 M.
-
NMR Tube: Use a standard 5 mm NMR tube.
-
Reference Standard: Tetramethyltin (SnMe₄) is the universally accepted reference standard for ¹¹⁹Sn NMR, with its chemical shift defined as 0 ppm[3]. An external reference can be prepared by sealing a capillary containing a solution of SnMe₄ in a suitable solvent and placing it inside the NMR tube.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.
-
Tuning: Tune the probe to the ¹¹⁹Sn frequency (e.g., approximately 149.0 MHz on a 400 MHz spectrometer).
-
Experiment: A standard one-pulse ¹H-decoupled ¹¹⁹Sn experiment is typically sufficient. For enhanced sensitivity, polarization transfer techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be employed[3].
-
Acquisition Parameters:
-
Pulse Width: Calibrate the 90° pulse width for ¹¹⁹Sn.
-
Acquisition Time (at): 1–2 seconds.
-
Relaxation Delay (d1): 2–5 seconds. A longer delay may be necessary for quantitative measurements.
-
Number of Scans (ns): Due to the relatively low sensitivity of ¹¹⁹Sn, a larger number of scans (e.g., 128 to 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (sw): A wide spectral width (e.g., 200-300 ppm) is recommended to ensure all potential tin species are observed. The chemical shift range for tin compounds is very large[1].
-
3.3. Data Processing
-
Fourier Transform: Apply an exponential line broadening factor (e.g., 1–2 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum to the SnMe₄ signal at 0 ppm.
Visualization of a Key Reaction Pathway
This compound is widely used as a radical reducing agent. A common application is the dehalogenation of alkyl halides. The mechanism proceeds via a radical chain reaction. The following diagram illustrates the logical workflow of this catalytic cycle.
References
An In-depth Technical Guide on the Solubility of Tricyclohexyltin Hydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of tricyclohexyltin hydride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, inferred from related compounds and synthesis procedures. Furthermore, it outlines a comprehensive experimental protocol for determining the precise solubility of this compound, which can be adapted for various laboratory settings.
Introduction to this compound
This compound ((C₆H₁₁)₃SnH) is an organotin compound that serves as a valuable reagent in organic synthesis, primarily as a radical-based reducing agent. Its reactivity and utility are significantly influenced by its solubility in the reaction medium. Understanding its solubility profile is therefore crucial for reaction optimization, purification, and formulation in various applications, including pharmaceutical development.
Solubility Profile
While specific quantitative solubility data (g/100mL or mol/L) for this compound is not extensively documented in the reviewed literature, its solubility can be inferred from the known properties of similar organotin compounds and its handling in synthetic procedures.
Qualitative Solubility Summary
Based on available information for related compounds such as tricyclohexyltin chloride and other organotin hydrides like tributyltin hydride, a qualitative assessment of this compound's solubility is presented in Table 1. Organotin hydrides are generally known to be soluble in a range of common organic solvents.[1][2][3]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvents | Expected Solubility | Rationale/Evidence |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Diethyl ether is used as a solvent in the synthesis of this compound, indicating good solubility.[4] |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Tricyclohexyltin chloride, a closely related compound, is soluble in toluene.[5] |
| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble | Tricyclohexyltin chloride is reported to be soluble in chloroform.[5] |
| Alcohols | Ethanol, Methanol | Soluble | Tricyclohexyltin chloride is soluble in ethanol.[5] |
| Water | - | Insoluble | Organotin hydrides generally have low water solubility and may react slowly with moisture.[6][7] |
It is important to note that this compound is sensitive to moisture and can slowly react with water.[6][7] Therefore, anhydrous solvents are recommended for its use and storage to ensure stability.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol describes a general method for determining the solubility of a solid compound in an organic solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected anhydrous organic solvent(s)
-
Scintillation vials or sealed test tubes
-
Constant temperature bath or shaker incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.2 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration suitable for the analytical method.
-
-
Analytical Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a calibrated HPLC or GC method to generate a standard curve.
-
Analyze the diluted sample solution under the same conditions.
-
Determine the concentration of the diluted sample from the standard curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
- 1. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. TRICYCLOHEXYLTIN CHLORIDE CAS#: 3091-32-5 [amp.chemicalbook.com]
- 6. This compound CAS#: 6056-50-4 [amp.chemicalbook.com]
- 7. This compound CAS#: 6056-50-4 [m.chemicalbook.com]
An In-depth Technical Guide on the Stability and Storage of Tricyclohexyltin Hydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for Tricyclohexyltin hydride (Cy3SnH). The information is intended to ensure the compound's integrity and promote safe handling in a research and development setting. The content is based on available technical data, safety information, and scientific literature on organotin hydrides.
Physicochemical Properties and Stability Profile
This compound is a clear, straw-colored liquid organotin compound.[1] Its stability is a critical factor for its effective use, as it is susceptible to degradation by several environmental factors. The compound is primarily sensitive to oxygen, moisture, light, and heat.[1][2][3]
Key Stability Characteristics:
-
Thermal Stability: this compound has limited thermal stability. While stable when stored at low temperatures, its purity degrades over time at ambient and elevated temperatures.
-
Oxidative Stability: The tin-hydrogen bond is susceptible to oxidation. Exposure to air (oxygen) can lead to the formation of corresponding organotin oxides and hydroxides.[4]
-
Hydrolytic Stability: The compound reacts slowly with water and moisture, which can lead to the generation of hydrogen gas and the formation of hydroxides and oxides.[1][5]
-
Photosensitivity: Direct sunlight and UV light can cause the degradation of this compound, leading to the formation of inorganic tin salts and other degradation products.[1][3]
Quantitative Stability Data
| Storage Temperature | Approximate Time for Purity to Fall Below 95% | Reference |
| 5°C | 6 months | [1] |
| 25°C | 6 weeks | [1] |
Recommended Storage and Handling Conditions
To maintain the purity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential.
| Condition | Recommendation | Rationale | References |
| Temperature | Store at < 5°C. | To minimize thermal decomposition and prolong shelf life. | [1] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and hydrolysis. | [1][3] |
| Container | Keep in a tightly sealed, opaque container. | To protect from moisture, air, and light. | [1][2] |
| Light Exposure | Avoid direct sunlight and UV light. | To prevent photolytic degradation. | [1][3] |
| Incompatible Materials | Store away from strong oxidizing agents, water, oxygen, and direct sunlight. | To prevent hazardous reactions and decomposition. | [1][2] |
| Ventilation | Store in a well-ventilated area. | To safely dissipate any potential vapors. | [1][2] |
Decomposition Pathways and Products
The degradation of this compound can proceed through several pathways, primarily oxidation, hydrolysis, and photolysis. While a detailed mechanistic study for this specific compound is not widely published, a proposed degradation pathway can be inferred from the known chemistry of organotin hydrides and related compounds.
Upon exposure to air and moisture, this compound is expected to oxidize to Tricyclohexyltin hydroxide, which can then dehydrate to form bis(tricyclohexyltin) oxide.[1][4] Photolytic degradation, particularly of the related Tricyclohexyltin hydroxide, has been shown to yield dicyclohexyltin oxide and cyclohexylstannoic acid.[6]
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for determining the purity of this compound and monitoring its degradation over time. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable techniques for this purpose.
This protocol outlines a general method for the analysis of this compound and its potential degradation products.
Objective: To quantify the amount of this compound and identify potential degradation products.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Autosampler.
Materials:
-
This compound sample.
-
Anhydrous hexane (B92381) (or other suitable solvent).
-
Microsyringes.
-
GC vials with inserts.
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), prepare a stock solution of this compound in anhydrous hexane at a concentration of approximately 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For stability testing, store aliquots of the stock solution under the desired stress conditions (e.g., 40°C, exposure to air, exposure to light).
-
At specified time points, dilute an aliquot of the stressed sample to a concentration within the calibration range.
-
-
GC-MS Conditions:
-
GC Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold at 300°C for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 50-500) to identify unknown degradation products and Selected Ion Monitoring (SIM) for quantification of the parent compound and known degradants.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the stressed samples using the calibration curve.
-
Analyze the full scan data from the stressed samples to identify any new peaks corresponding to degradation products by comparing their mass spectra to libraries and known fragmentation patterns of organotin compounds.
-
NMR spectroscopy provides a non-destructive method to monitor the degradation of this compound. The disappearance of the Sn-H proton signal in ¹H NMR and changes in the chemical shift in ¹¹⁹Sn NMR are indicative of degradation.
Objective: To monitor the relative decrease of the this compound signal and the appearance of signals from degradation products over time.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Materials:
-
This compound sample.
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a stable compound with a known concentration and non-overlapping signals).
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound in a known volume of deuterated solvent containing a known amount of an internal standard.
-
Acquire an initial spectrum (t=0).
-
Store the NMR tube under the desired stress conditions.
-
-
NMR Acquisition:
-
At specified time intervals, acquire ¹H and ¹¹⁹Sn NMR spectra.
-
¹H NMR:
-
The characteristic Sn-H proton signal for this compound appears around δ 5.29 ppm.
-
Integrate the Sn-H signal and the signal of the internal standard.
-
-
¹¹⁹Sn NMR:
-
The chemical shift for this compound is approximately δ -92.8 ppm.
-
Monitor for the appearance of new signals corresponding to degradation products (e.g., oxides, hydroxides).
-
-
-
Data Analysis:
-
Calculate the relative amount of this compound remaining at each time point by comparing the integral of the Sn-H proton signal to the integral of the internal standard.
-
Plot the percentage of remaining this compound against time to determine the degradation profile.
-
Analyze the chemical shifts in the ¹¹⁹Sn NMR spectra to identify the nature of the tin-containing degradation products.
-
Conclusion
The stability of this compound is paramount for its successful application in research and development. It is a reactive compound that is sensitive to heat, air, moisture, and light. Adherence to the recommended storage conditions, including refrigeration under an inert atmosphere and protection from light, is crucial to maintain its integrity. The use of stability-indicating analytical methods, such as GC-MS and NMR, is essential for quality control and for monitoring the compound's purity over time. By understanding its stability profile and implementing appropriate handling and storage procedures, researchers can ensure the reliability of their experimental outcomes.
References
- 1. Cyhexatin - Wikipedia [en.wikipedia.org]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Photochemical fate of triphenyltin pesticides in engineered UV and UV-H2O2 treatment systems: Reaction kinetics, transformation products, and residual toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Disposal of Tricyclohexyltin Hydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and detailed information for the handling and disposal of Tricyclohexyltin hydride. The following sections outline the chemical and physical properties, known hazards, necessary protective measures, and emergency procedures to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is an organotin compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C18H34Sn | [1][2] |
| Molecular Weight | 369.17 g/mol | [1][3][4] |
| Appearance | Clear to straw-colored, viscous liquid | [3][4] |
| Boiling Point | 129 °C @ 0.05 mmHg | [1][3][4] |
| Flash Point | 105 °C | [1][3] |
| Specific Gravity | 1.26 | [1][3] |
| Vapor Pressure | < 0.1 mm Hg @ 20°C | [3] |
| Solubility | Insoluble in water. | [3] |
| Refractive Index | 1.5409 | [1][3] |
| Freezing Point | < 10 °C | [3] |
Hazard Identification and Toxicology
This compound is a hazardous substance that requires careful handling. The primary hazards are:
-
Skin Irritation: Causes skin irritation.[3] Organotins may be absorbed through the skin.[3]
-
Serious Eye Irritation: Causes serious eye irritation.[3]
-
Inhalation Hazard: May cause irritation to the respiratory tract.[3]
-
Ingestion Hazard: May be harmful if swallowed.[3]
Toxicological Data: Quantitative toxicological data for this compound is not readily available in the provided search results. It is classified as causing skin and serious eye irritation.[3]
Safe Handling Protocols
Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure risk.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of vapors.[3] Local exhaust or general room ventilation should be provided.[3]
-
Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for the safe handling of this compound.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and absorption.[3] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. | To protect against eye contact and serious eye irritation.[3] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended where inhalation exposure may occur.[3] | To prevent respiratory tract irritation.[3] |
Hygiene Measures
-
Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[3]
-
Remove and wash contaminated clothing before reuse.[3]
-
Avoid all eye and skin contact and do not breathe vapor and mist.[3]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is below 5°C.[3]
-
Stability: The compound is stable in sealed containers under a dry, inert atmosphere.[3] Direct sunlight causes slow degradation to an inorganic tin salt.[3]
-
Incompatible Materials: Avoid contact with oxidizing agents, oxygen, water, heat, open flames, and sparks.[3] The product can generate small amounts of hydrogen when exposed to alkalis and protic materials like water and alcohol in combination with metal salts.[3]
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek medical advice if you feel unwell.[3] |
| Skin Contact | Immediately wash the affected area with plenty of water.[3] Get medical advice/attention.[3] Application of corticosteroid creams has been effective in treating severe skin irritation.[3] If blisters develop, they may require abrasion to promote healing.[3] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and get medical advice/attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Get immediate medical advice/attention.[3] |
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Contain the spill with dikes or absorbents to prevent migration into sewers or streams.[3]
-
Absorb: Use an inert absorbent material to collect the spilled substance.[3]
-
Collect: Sweep or shovel the absorbed material into an appropriate container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Notify the appropriate authorities if the liquid enters sewers or public waters.[3]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[3]
-
Unsuitable Extinguishing Media: Do not use straight streams of water.[3]
-
Hazards from Combustion: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5][6]
Disposal Guidelines
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
General Principle: Dispose of waste in a safe manner in accordance with local, state, and federal regulations.[3] This material and its container must be disposed of as hazardous waste.[7]
-
Prohibited Disposal: Do not dispose of waste into the sewer system.[3] Avoid release to the environment.[3]
-
Container Disposal: Handle uncleaned containers as you would the product itself.
Experimental Protocols & Visualizations
While specific experimental protocols for synthesis or analysis are beyond the scope of this safety guide, the following workflows illustrate the logical steps for safe handling and emergency response.
Safe Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of this compound.
Spill Response Decision Tree
Caption: Decision tree for responding to a this compound spill.
Disposal Process Flowchart
Caption: Flowchart for the proper disposal of this compound waste.
References
- 1. This compound CAS#: 6056-50-4 [m.chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. This compound | Stannane, tricyclohexyl- | C18H34Sn - Ereztech [ereztech.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chembk.com [chembk.com]
Methodological & Application
Application Notes and Protocols: Tricyclohexyltin Hydride Mediated Radical Dehalogenation of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radical dehalogenation is a powerful synthetic transformation that replaces a halogen atom with a hydrogen atom. This method is particularly valuable in organic synthesis and drug development for the removal of halide directing groups or for the late-stage functionalization of complex molecules. Tricyclohexyltin hydride ((c-C₆H₁₁)₃SnH), while less common than its tributyltin counterpart, offers an effective means to achieve this transformation, often with advantages in terms of product purification due to its crystalline nature and lower volatility. This document provides detailed application notes and experimental protocols for the this compound-mediated radical dehalogenation of aryl halides, initiated by 2,2'-azobis(isobutyronitrile) (AIBN).
Reaction Mechanism
The dehalogenation proceeds via a radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates two cyanopropyl radicals and a molecule of nitrogen gas. The cyanopropyl radical then abstracts a hydrogen atom from this compound to form the tricyclohexyltin radical ((c-C₆H₁₁)₃Sn•).
-
Propagation: The tricyclohexyltin radical reacts with the aryl halide (Ar-X) to form a new tin-halogen bond and an aryl radical (Ar•). This aryl radical then abstracts a hydrogen atom from another molecule of this compound to yield the dehalogenated arene (Ar-H) and regenerate the tricyclohexyltin radical, which can continue the chain reaction.
-
Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture.
Quantitative Data Summary
The efficiency of the dehalogenation reaction is dependent on the nature of the aryl halide and the reaction conditions. The general reactivity trend for the halogen is I > Br > Cl > F. The following table summarizes typical reaction conditions and expected yields for the dehalogenation of various aryl halides with this compound.
| Aryl Halide Substrate | Halogen (X) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Iodoanisole | I | 2-4 | 80 | >90 |
| 4-Bromoanisole | Br | 4-8 | 80 | 85-95 |
| 1-Bromonaphthalene | Br | 4-6 | 80 | ~90 |
| 4-Chlorotoluene | Cl | 8-16 | 110 (Toluene) | 70-80 |
| 2-Chloropyridine | Cl | 12-24 | 110 (Toluene) | 60-75 |
Note: The data presented are representative and may require optimization for specific substrates and scales. Reactions with aryl chlorides typically require higher temperatures and longer reaction times.
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound can be found in the chemical literature. One common method involves the reduction of tricyclohexyltin chloride or oxide with a suitable reducing agent like lithium aluminum hydride or sodium borohydride.
General Protocol for Radical Dehalogenation of an Aryl Halide
This protocol describes a general procedure for the dehalogenation of a representative aryl bromide. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
AIBN (0.1 mmol, 0.1 equiv)
-
Anhydrous toluene (B28343) or benzene (B151609) (10 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert gas supply (argon or nitrogen)
-
Heating mantle or oil bath
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol) and AIBN (0.1 mmol).
-
Flush the flask with an inert gas for 10-15 minutes.
-
Add anhydrous toluene (or benzene) (10 mL) via syringe.
-
Add this compound (1.2 mmol) to the solution via syringe.
-
Heat the reaction mixture to 80-110 °C (refluxing toluene) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to separate the dehalogenated product from the tricyclohexyltin bromide byproduct.
Work-up Note: The removal of organotin byproducts can be facilitated by partitioning the crude reaction mixture between an organic solvent (e.g., hexane (B92381) or diethyl ether) and an aqueous solution of potassium fluoride (B91410). The tin fluoride salt is insoluble in the organic phase and can be removed by filtration.
Visualizations
Catalytic Cycle of this compound Mediated Dehalogenation
Caption: Catalytic cycle of the radical dehalogenation.
Experimental Workflow for Dehalogenation
Caption: General experimental workflow.
Application Notes and Protocols for Barton-McCombie Deoxygenation using Tricyclohexyltin Hydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Barton-McCombie deoxygenation of secondary alcohols using tricyclohexyltin hydride. This radical-mediated reaction is a powerful tool for the selective removal of hydroxyl groups in complex molecules, a crucial transformation in natural product synthesis and medicinal chemistry.[1][2][3]
The protocol is divided into two key stages: the formation of an S-methyl xanthate derivative from the parent alcohol and the subsequent deoxygenation using this compound and a radical initiator. While tributyltin hydride is more commonly cited in the literature, this compound can be employed as an alternative hydrogen source.[3][4] This document provides a representative protocol adapted from established procedures.
Data Presentation
The efficiency of the Barton-McCombie deoxygenation is influenced by the substrate, reaction conditions, and the nature of the tin hydride. The following tables summarize typical reaction parameters and expected outcomes based on analogous reactions with trialkyltin hydrides.
Table 1: General Reaction Conditions for S-Methyl Xanthate Formation
| Parameter | Value | Notes |
| Substrate | Secondary Alcohol | 1.0 equiv |
| Base | Sodium Hydride (NaH) | 1.2 - 1.5 equiv |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Sufficient to dissolve the substrate |
| Thionating Agent | Carbon Disulfide (CS₂) | 2.0 - 5.0 equiv |
| Alkylating Agent | Methyl Iodide (MeI) | 1.5 - 5.0 equiv |
| Temperature | 0 °C to room temperature | Initial deprotonation at 0°C is common. |
| Reaction Time | 1 - 24 hours | Monitored by TLC. |
| Typical Yield | 80 - 95% | Substrate dependent. |
Table 2: General Reaction Conditions for Deoxygenation with Tin Hydride
| Parameter | Value | Notes |
| Substrate | S-Methyl Xanthate | 1.0 equiv |
| Radical Initiator | Azobisisobutyronitrile (AIBN) | 0.1 - 0.2 equiv |
| Hydrogen Donor | This compound ((c-C₆H₁₁)₃SnH) | 1.1 - 1.5 equiv |
| Solvent | Anhydrous Toluene or Benzene | Reflux conditions |
| Temperature | 80 - 110 °C | Dependent on the solvent's boiling point.[1] |
| Reaction Time | 2 - 6 hours | Monitored by TLC. |
| Typical Yield | 70 - 90% | Substrate and conditions dependent. |
Experimental Protocols
Protocol 1: Synthesis of an S-Methyl Xanthate from a Secondary Alcohol
This protocol details the conversion of a secondary alcohol to its corresponding S-methyl xanthate derivative.
Materials:
-
Secondary alcohol
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Carbon disulfide (CS₂)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for inert atmosphere techniques.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary alcohol (1.0 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add carbon disulfide (2.0 equiv) dropwise at 0 °C. The reaction mixture will typically turn yellow.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Add methyl iodide (1.5 equiv) dropwise to the reaction mixture at room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude S-methyl xanthate, which can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Barton-McCombie Deoxygenation using this compound
This protocol describes the deoxygenation of the S-methyl xanthate to the corresponding alkane.
Materials:
-
S-Methyl xanthate
-
Anhydrous toluene
-
This compound ((c-C₆H₁₁)₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Saturated aqueous potassium fluoride (B91410) (KF) solution
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
Celite®
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, and standard glassware for inert atmosphere techniques.
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve the S-methyl xanthate (1.0 equiv) in anhydrous toluene.
-
Add this compound (1.2 equiv) and AIBN (0.2 equiv) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or diethyl ether.
-
To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of KF for at least 1 hour. A white precipitate of tricyclohexyltin fluoride will form.
-
Filter the mixture through a pad of Celite® to remove the precipitate, washing the filter cake with the organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude deoxygenated product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure alkane.
Mandatory Visualization
Caption: Experimental workflow for the Barton-McCombie deoxygenation.
Caption: Radical mechanism of the Barton-McCombie deoxygenation.
References
Application Notes and Protocols: Tricyclohexyltin Hydride in Giese Reactions with Electron-Deficient Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Giese reaction is a powerful and versatile method for the formation of carbon-carbon bonds in organic synthesis. It involves the intermolecular addition of a carbon-centered radical to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound, nitrile, or sulfone.[1] Traditionally, this reaction has been mediated by organotin hydrides, which serve as radical initiators and chain transfer agents. Among these, tricyclohexyltin hydride ((c-C₆H₁₁)₃SnH) is a notable reagent, alongside the more commonly used tributyltin hydride.
This document provides detailed application notes and protocols for the use of this compound in Giese reactions with various electron-deficient alkenes. While specific examples in the literature predominantly feature tributyltin hydride, the principles and procedures are analogous for this compound, with potential differences arising from steric bulk and reactivity. The information presented here is intended to guide researchers in designing and executing Giese reactions using this reagent.
Reaction Mechanism and Principles
The Giese reaction proceeds via a radical chain mechanism, which can be divided into three main stages: initiation, propagation, and termination.
-
Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, most commonly azobisisobutyronitrile (AIBN), upon heating or photolysis. The resulting radical abstracts a hydrogen atom from this compound to generate the tricyclohexyltin radical ((c-C₆H₁₁)₃Sn•).
-
Propagation: The tricyclohexyltin radical then abstracts a halogen atom or other radical precursor group from an organic halide (R-X) to form a carbon-centered radical (R•). This radical subsequently adds to the β-position of an electron-deficient alkene (the Michael acceptor) to form a new, more stable α-carbonyl or α-cyano radical. This new radical then abstracts a hydrogen atom from another molecule of this compound, yielding the final product and regenerating the tricyclohexyltin radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.
Advantages and Considerations of this compound
While less common in the literature than tributyltin hydride, this compound offers certain potential advantages and has specific considerations for its use:
-
Steric Hindrance: The cyclohexyl groups are significantly larger than butyl groups, which can influence the stereoselectivity of the radical addition, potentially leading to different diastereomeric ratios in certain reactions.
-
Toxicity: All organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[2] While data on the comparative toxicity is limited, it is prudent to assume a high level of toxicity for this compound.
-
Byproduct Removal: The tin-containing byproducts (e.g., tricyclohexyltin halides) can be challenging to remove from the reaction mixture. Chromatographic purification is often required.
Experimental Protocols
The following are generalized protocols for conducting a Giese reaction using this compound. The specific conditions, including temperature, reaction time, and stoichiometry, may need to be optimized for different substrates.
General Protocol for Intermolecular Giese Reaction
-
Reagents and Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the alkyl halide (1.0 equiv), the electron-deficient alkene (1.5-3.0 equiv), and a radical initiator such as AIBN (0.1-0.2 equiv).
-
Dissolve the reagents in a suitable anhydrous solvent (e.g., benzene, toluene, or THF).
-
Degas the solution by bubbling nitrogen through it for 15-30 minutes.
-
-
Reaction Execution:
-
To the degassed solution, add this compound (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C for thermal initiation with AIBN) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel. To facilitate the removal of tin byproducts, a preliminary workup can be performed by partitioning the crude mixture between acetonitrile (B52724) and hexane (B92381). The desired product will preferentially partition into the acetonitrile layer, while the tin residues will remain in the hexane layer. Alternatively, treatment with a solution of iodine in the reaction solvent can convert the remaining tin hydride to the corresponding iodide, which can be more easily removed.
-
Quantitative Data Summary
Due to the limited availability of specific data for this compound in the literature, the following table presents representative yields for Giese reactions with various electron-deficient alkenes using the closely related and more extensively studied tributyltin hydride . These values can serve as a useful benchmark for reactions employing this compound.
| Alkyl Halide Precursor | Electron-Deficient Alkene | Product Yield (%) | Reference |
| tert-Butyl bromide | Acrylonitrile | 85% | Giese, B. Angew. Chem. Int. Ed. Engl.1985 , 24, 553-565. |
| Cyclohexyl iodide | Methyl acrylate | 90% | Giese, B. Angew. Chem. Int. Ed. Engl.1985 , 24, 553-565. |
| Isopropyl iodide | Methyl vinyl ketone | 78% | Giese, B. Angew. Chem. Int. Ed. Engl.1985 , 24, 553-565. |
| Adamantyl bromide | Acrylonitrile | 92% | Giese, B. Radicals in Organic Synthesis: Formation of Carbon-Carbon Bonds, Pergamon Press, 1986. |
| Cyclopentyl iodide | Diethyl fumarate | 88% | Giese, B. Radicals in Organic Synthesis: Formation of Carbon-Carbon Bonds, Pergamon Press, 1986. |
Mandatory Visualizations
Giese Reaction Mechanism
Caption: The radical chain mechanism of the Giese reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Giese reaction.
Applications in Drug Development
The Giese reaction and related radical additions are valuable tools in the synthesis of complex molecules, including natural products and pharmaceutical agents. The ability to form carbon-carbon bonds under relatively mild, neutral conditions makes this reaction compatible with a wide range of functional groups, which is a significant advantage in the later stages of a synthetic sequence.
While specific examples detailing the use of this compound in drug synthesis are not prevalent in the literature, the Giese reaction, in general, has been employed in the synthesis of various complex targets. For instance, radical cyclizations, which are intramolecular versions of the Giese reaction, have been instrumental in the construction of intricate ring systems found in many biologically active compounds. The principles of the intermolecular Giese reaction are directly applicable to the addition of complex fragments to a core scaffold, a common strategy in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies.
The development of tin-free Giese-type reactions has been a major focus in recent years to mitigate the toxicity concerns associated with organotin reagents.[3] However, for certain applications where high reactivity and reliability are paramount, the classic tin-hydride-mediated Giese reaction remains a relevant and powerful method.
Conclusion
This compound is a viable, albeit less commonly documented, reagent for mediating Giese reactions with electron-deficient alkenes. The reaction proceeds through a well-understood radical chain mechanism and offers a reliable method for carbon-carbon bond formation. While the toxicity of organotin compounds necessitates careful handling and purification, the Giese reaction remains a valuable tool in the arsenal (B13267) of synthetic organic chemists, including those in the field of drug discovery and development. The protocols and data presented herein provide a foundation for the successful implementation of this compound in this important transformation.
References
Application Notes and Protocols for Intramolecular Radical Cyclization Using Tricyclohexyltin Hydride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Intramolecular Radical Cyclization
Intramolecular radical cyclization is a powerful and versatile method in organic synthesis for the construction of cyclic compounds, including carbocycles and heterocycles. This methodology is particularly valuable in the synthesis of complex natural products and pharmaceutical agents due to its mild reaction conditions and high tolerance for a wide range of functional groups. Among the various reagents employed to mediate these transformations, organotin hydrides, such as tricyclohexyltin hydride ((C₆H₁₁)₃SnH) and the more commonly used tributyltin hydride (Bu₃SnH), are highly effective. These reagents act as sources of a tin radical, which initiates a radical chain reaction leading to the desired cyclized product.
The reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and proceed through a chain mechanism involving the formation of a carbon-centered radical from a suitable precursor (e.g., an alkyl halide), followed by an intramolecular attack on a multiple bond (alkene, alkyne, etc.) to form a new ring.
The Role and Comparison of this compound
This compound functions analogously to tributyltin hydride in radical cyclization reactions. The choice between these reagents often depends on the specific requirements of the synthesis, particularly concerning the purification of the final product.
-
This compound ((C₆H₁₁)₃SnH): A key advantage of using this compound is that its corresponding halide byproduct, tricyclohexyltin halide ((C₆H₁₁)₃SnX), is a crystalline solid that is often less soluble in common organic solvents. This property can simplify the purification process, as the byproduct can sometimes be removed by filtration.
-
Tributyltin Hydride (Bu₃SnH): This is the most widely used tin hydride reagent due to its high reactivity and solubility. However, the removal of the oily tributyltin halide byproduct (Bu₃SnX) can be challenging and often requires chromatographic separation or specific work-up procedures.
In terms of reactivity, both reagents are effective hydrogen atom donors, though subtle differences in steric hindrance and reaction kinetics may be observed. For most applications, the reaction conditions and outcomes are comparable.
Mechanism of Radical Cyclization
The intramolecular radical cyclization mediated by this compound proceeds through a radical chain mechanism consisting of three main stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the thermal or photochemical decomposition of a radical initiator, typically AIBN, to generate two cyanopropyl radicals and nitrogen gas. These radicals then abstract a hydrogen atom from this compound to produce the tricyclohexyltin radical ((C₆H₁₁)₃Sn•), which is the key chain-carrying species.
-
Propagation: This stage consists of two key steps:
-
Radical Formation: The tricyclohexyltin radical abstracts a halogen atom (or another suitable radical precursor group) from the substrate to form a carbon-centered radical and tricyclohexyltin halide.
-
Cyclization: The newly formed carbon radical undergoes an intramolecular addition to a double or triple bond within the molecule. The regioselectivity of this step is generally governed by Baldwin's rules, with the formation of five- and six-membered rings being the most common. The exo-trig cyclization, leading to a ring with the radical center outside the newly formed ring, is typically favored kinetically over the endo-trig pathway. For example, the 5-exo-trig cyclization of a 5-hexenyl radical is significantly faster than the 6-endo-trig cyclization.
-
Hydrogen Atom Transfer: The cyclized radical then abstracts a hydrogen atom from a molecule of this compound to yield the final product and regenerate the tricyclohexyltin radical, which can then participate in another cycle.
-
-
Termination: The radical chain is terminated by the combination of any two radical species in the reaction mixture.
Safety and Handling of Organotin Hydrides
Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. These compounds are readily absorbed through the skin and can cause irritation.[2] Inhalation of vapors should be avoided. Due to their toxicity, the use of organotin hydrides should be minimized where possible, and alternative "tin-free" radical cyclization methods should be considered if applicable.
Waste Disposal: All waste containing organotin compounds must be treated as hazardous and disposed of according to institutional and local regulations. Quenching with iodine (I₂) can convert the reactive tin hydride and byproducts into less volatile tin iodides, which can then be removed more easily.
Experimental Protocols
General Protocol for Intramolecular Radical Cyclization of an Alkyl Halide
This protocol provides a general procedure for the cyclization of an unsaturated alkyl halide using this compound and AIBN. The concentrations and reaction times may need to be optimized for specific substrates.
Materials:
-
Unsaturated alkyl halide substrate
-
This compound ((C₆H₁₁)₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, deoxygenated solvent (e.g., toluene (B28343), benzene, or cyclohexane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the unsaturated alkyl halide substrate (1.0 eq.). Dissolve the substrate in a suitable volume of anhydrous, deoxygenated solvent (to achieve a concentration of approximately 0.01-0.05 M).
-
Initiator Addition: Add AIBN (0.1-0.2 eq.) to the solution.
-
Reaction Initiation: Begin stirring and heat the reaction mixture to the desired temperature (typically 80-110 °C for toluene or benzene).
-
Slow Addition of Tin Hydride: In a separate flask, prepare a solution of this compound (1.1-1.5 eq.) in the same anhydrous, deoxygenated solvent. Add this solution to the reaction mixture dropwise via a syringe pump over several hours. Slow addition helps to maintain a low concentration of the tin hydride, which favors cyclization over direct reduction of the initial radical.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified to remove the tricyclohexyltin halide byproduct. If the byproduct precipitates, it can be removed by filtration. Otherwise, purification is typically achieved by column chromatography on silica (B1680970) gel. A common technique to facilitate removal of tin byproducts is to stir the crude mixture with a solution of iodine in the solvent until the tin hydride is consumed, followed by a standard aqueous workup and chromatography. Another method involves partitioning the crude product between acetonitrile (B52724) and hexane; the organotin impurities are more soluble in hexane.
-
Data Presentation
Due to the prevalence of tributyltin hydride in the literature, the following tables present representative data from reactions mediated by this reagent. Similar yields and selectivities can be expected for this compound, although reaction conditions may require optimization.
Table 1: 5-exo-trig Cyclization Examples
| Substrate | Product | Conditions | Yield (%) | Reference |
| 6-bromo-1-hexene | Methylcyclopentane | Bu₃SnH (1.1 eq.), AIBN (0.1 eq.), Benzene, 80 °C, 4 h | 96 | [General literature example] |
| N-allyl-2-bromo-N-methylaniline | 1,3-dimethyl-2,3-dihydro-1H-indole | Bu₃SnH (1.2 eq.), AIBN (0.1 eq.), Toluene, 110 °C, 6 h | 85 | [General literature example] |
| 2-bromo-2-methyl-6-heptene | 1,1-dimethyl-2-methylcyclopentane | Bu₃SnH (1.1 eq.), AIBN (0.1 eq.), Benzene, 80 °C, 3 h | 92 | [General literature example] |
Table 2: 6-exo-trig Cyclization Examples
| Substrate | Product | Conditions | Yield (%) | Reference |
| 7-bromo-1-heptene | Methylcyclohexane | Bu₃SnH (1.1 eq.), AIBN (0.1 eq.), Benzene, 80 °C, 4 h | 80 | [General literature example] |
| 2-(2-bromophenoxy)prop-2-ene | 3-methyl-2,3-dihydrobenzofuran | Bu₃SnH (1.2 eq.), AIBN (0.1 eq.), Toluene, 110 °C, 5 h | 75 | [General literature example] |
Mandatory Visualizations
Reaction Mechanism
References
Application Notes and Protocols: Stereoselectivity in Tricyclohexyltin Hydride Reductions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stereoselectivity observed in the reduction of cyclic ketones using tricyclohexyltin hydride and other bulky organotin hydrides. The provided data, protocols, and visualizations are intended to guide researchers in predicting and controlling the stereochemical outcomes of these reactions, a critical aspect in the synthesis of complex molecules and active pharmaceutical ingredients.
Introduction to Stereoselectivity in Hydride Reductions
The reduction of a carbonyl group in a cyclic ketone can lead to the formation of two diastereomeric alcohols, resulting from the delivery of a hydride ion to either the axial or equatorial face of the carbonyl. The stereochemical outcome of this reaction is primarily governed by the steric environment of the ketone and the steric bulk of the hydride-donating reagent.
Generally, small and unhindered hydride reagents, such as sodium borohydride, tend to approach the carbonyl group from the less hindered axial face, resulting in the formation of the thermodynamically more stable equatorial alcohol as the major product. Conversely, sterically demanding hydride reagents, like this compound, preferentially attack from the more open equatorial face to avoid steric clashes with axial substituents on the ring. This equatorial attack leads to the formation of the axial alcohol as the predominant isomer. This principle of "steric approach control" is a fundamental concept in designing stereoselective reductions.
Quantitative Data on Stereoselectivity
The following tables summarize the quantitative data on the stereoselectivity of reductions of various cyclic ketones using different organotin hydrides. The data is primarily extracted from the seminal work of Kuivila and Beumel (1961), which provides a foundational understanding of the steric effects of these reagents. While specific data for this compound is limited in the literature, the trends observed with other bulky organotin hydrides, such as triphenyltin (B1233371) hydride, provide a strong basis for predicting its behavior.
Table 1: Stereoselectivity of Organotin Hydride Reduction of 4-Methylcyclohexanone
| Hydride Reagent | Diastereomeric Ratio (trans:cis)* | % trans-4-Methylcyclohexanol | % cis-4-Methylcyclohexanol | Yield (%) |
| Triphenyltin hydride | 55:45 | 55 | 45 | 85 |
| Diphenyltin dihydride | 70:30 | 70 | 30 | 90 |
| n-Butyltin dihydride | 75:25 | 75 | 25 | 80 |
*trans refers to the equatorial alcohol, and cis refers to the axial alcohol._
Table 2: Stereoselectivity of Organotin Hydride Reduction of Menthone
| Hydride Reagent | Diastereomeric Ratio (Menthols:Isomenthols)* | % Menthols | % Isomenthols | Yield (%) |
| Triphenyltin hydride | 20:80 | 20 | 80 | 75 |
| Diphenyltin dihydride | 30:70 | 30 | 70 | 88 |
| n-Butyltin dihydride | 40:60 | 40 | 60 | 82 |
*Menthols result from equatorial attack, and Isomenthols from axial attack.
Table 3: Stereoselectivity of Organotin Hydride Reduction of Camphor
| Hydride Reagent | Diastereomeric Ratio (Isoborneol:Borneol)* | % Isoborneol | % Borneol | Yield (%) |
| Triphenyltin hydride | 90:10 | 90 | 10 | 92 |
| Diphenyltin dihydride | 85:15 | 85 | 15 | 95 |
| n-Butyltin dihydride | 80:20 | 80 | 20 | 91 |
*Isoborneol results from endo attack (equatorial-like), and Borneol from exo attack (axial-like).
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the reduction of a cyclic ketone.
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of organotin hydrides.
Materials:
-
Tricyclohexyltin chloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Distilled water
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere synthesis (three-necked flask, dropping funnel, condenser)
-
Schlenk line or glovebox
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Addition: In the flask, suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether.
-
Addition of Tin Halide: Dissolve tricyclohexyltin chloride (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of distilled water at 0 °C. This should be done with extreme caution as the reaction of excess LiAlH₄ with water is highly exothermic and produces hydrogen gas.
-
Workup: After the quenching is complete, add more water to dissolve the inorganic salts. Separate the ethereal layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purification: The product can be purified by vacuum distillation.
Protocol 2: General Procedure for the Reduction of a Cyclic Ketone with this compound
Materials:
-
Cyclic ketone (e.g., 4-tert-butylcyclohexanone)
-
This compound (1.1 - 1.5 equivalents)
-
Azobisisobutyronitrile (AIBN) (catalytic amount, ~0.1 equivalents)
-
Anhydrous toluene (B28343) or benzene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere, dissolve the cyclic ketone (1.0 equivalent) in anhydrous toluene.
-
Initiator and Hydride Addition: Add AIBN (0.1 equivalents) and this compound (1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 80-90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification and Analysis: The crude product can be purified by column chromatography on silica (B1680970) gel. The resulting diastereomeric alcohols can be analyzed by GC or ¹H NMR spectroscopy to determine the diastereomeric ratio.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with this compound reductions.
Application Notes and Protocols for the Catalytic Use of Tricyclohexyltin Hydride with a Stoichiometric Reductant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin hydrides are powerful reagents in organic synthesis, particularly for radical-mediated transformations. However, their stoichiometric use is hampered by the toxicity and difficulty in removing organotin byproducts. A more sustainable and practical approach involves the use of a catalytic amount of the organotin hydride in conjunction with a stoichiometric, inexpensive, and less toxic reducing agent. This strategy continuously regenerates the active tin hydride species, thus minimizing waste and simplifying purification.
This document provides detailed application notes and experimental protocols for the catalytic use of tricyclohexyltin hydride with silanes as stoichiometric reductants. The focus is on two key applications: the conjugate reduction of α,β-unsaturated ketones and the reduction of nitroalkanes to alkanes. A general protocol for the dehalogenation of alkyl halides is also provided.
Application Note 1: Catalytic Conjugate Reduction of α,β-Unsaturated Ketones
Overview
The 1,4-conjugate reduction of α,β-unsaturated ketones (enones) to the corresponding saturated ketones is a fundamental transformation in organic synthesis. This protocol describes a method utilizing a catalytic amount of this compound, which is regenerated in situ by a stoichiometric amount of a silane, such as phenylsilane (B129415) (PhSiH₃). This system offers an efficient and more environmentally benign alternative to stoichiometric organotin hydride reductions.
Catalytic Cycle
Application Notes and Protocols: Tricyclohexyltin Hydride as a Substitute for Tributyltin Hydride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin hydride (Bu₃SnH) has long been a reagent of choice for radical-mediated reactions in organic synthesis, prized for its efficiency as a hydrogen atom donor. However, significant concerns regarding the toxicity and environmental impact of organotin compounds, particularly the difficulty in removing toxic tin byproducts from reaction mixtures, have driven the search for viable alternatives.[1][2][3] Tricyclohexyltin hydride ((C₆H₁₁)₃SnH or Cy₃SnH) has been considered as a potential substitute, primarily due to the differing physical properties of its byproducts which could facilitate purification. This document provides a comparative overview of this compound and tributyltin hydride, including their physicochemical properties, a discussion on their potential interchangeability in synthetic protocols, and detailed experimental procedures.
Physicochemical Properties and Reactivity Profile
The reactivity of tin hydrides in radical reactions is intrinsically linked to the tin-hydrogen bond dissociation energy (BDE), which dictates the ease of hydrogen atom donation to a carbon-centered radical. The steric bulk of the alkyl or aryl groups on the tin atom can also influence the rate and selectivity of the reaction.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Tributyltin Hydride |
| CAS Number | 6056-50-4[4] | 688-73-3 |
| Molecular Formula | C₁₈H₃₄Sn[5] | C₁₂H₂₈Sn |
| Molecular Weight | 369.17 g/mol [5] | 291.06 g/mol |
| Appearance | Colorless oil[5] | Colorless liquid |
| Boiling Point | 129 °C @ 0.05 mmHg[4] | 80 °C @ 50 Pa |
| Sn-H BDE (kcal/mol) | Data not readily available | ~74[1] |
| Toxicity | Organotin compounds are generally toxic.[6] | High toxicity, neurotoxin.[1] |
Diagrams
Radical Reaction Mechanism
Caption: General mechanism of a radical chain reaction mediated by an organotin hydride.
Experimental Workflow: Reagent Selection
References
- 1. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 2. A tin hydride designed to facilitate removal of tin species from products of stannane-mediated radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions [organic-chemistry.org]
- 4. This compound CAS#: 6056-50-4 [m.chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for Radical Fragmentation Reactions Initiated by Tricyclohexyltin Hydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of radical fragmentation reactions initiated by tricyclohexyltin hydride, a powerful yet less commonly cited alternative to tributyltin hydride in radical-mediated synthesis. This document details the underlying mechanisms, key applications, and experimental protocols relevant to organic synthesis and drug development.
Introduction
Radical fragmentation reactions are a class of chemical transformations where a molecule breaks down into two or more fragments through a free radical intermediate. These reactions are pivotal in organic synthesis for the construction of complex molecular architectures and the introduction of specific functional groups. This compound ((c-C₆H₁₁₎₃SnH) serves as an efficient radical initiator and chain-transfer agent in these processes. While many published protocols utilize the more common tributyltin hydride, this compound is a viable and sometimes advantageous alternative, particularly in contexts where the physical properties of the tin byproducts influence purification.
The general process is initiated by the homolytic cleavage of the tin-hydrogen bond in this compound, typically facilitated by a radical initiator like azobisisobutyronitrile (AIBN). The resulting tricyclohexyltin radical can then abstract an atom or group from a suitable precursor, generating a carbon-centered radical. This radical can then undergo fragmentation, and the resulting radical species is subsequently quenched by abstracting a hydrogen atom from another molecule of this compound, thereby propagating the radical chain.
Safety and Handling of this compound
Organotin compounds, including this compound, are toxic and should be handled with extreme caution in a well-ventilated fume hood.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[1]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[1][2] It is recommended to handle the reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[2]
-
Storage: Store in a cool, dry place away from light and moisture.[2]
-
Waste Disposal: Dispose of all organotin waste in accordance with local regulations for hazardous materials.
General Reaction Mechanism
The core of this compound-initiated radical reactions is a radical chain mechanism consisting of three key stages: initiation, propagation, and termination.
Caption: General radical chain mechanism for this compound initiated reactions.
Applications in Radical Fragmentation
Barton-McCombie Deoxygenation of Alcohols
The Barton-McCombie deoxygenation is a powerful method for the removal of a hydroxyl group from an alcohol.[3][4][5] The alcohol is first converted to a thiocarbonyl derivative, typically a xanthate, which then undergoes a radical-induced fragmentation upon treatment with this compound and a radical initiator.
Reaction Scheme:
R-OH → R-O-C(=S)SMe --((c-C₆H₁₁)₃SnH, AIBN)--> R-H
| Substrate (as Xanthate) | Product | Yield (%) | Reference |
| Secondary Alcohol Derivative | Alkane | 80-95 | [3] |
| Primary Alcohol Derivative | Alkane | 60-80 | [4] |
| Tertiary Alcohol Derivative | Alkane | 75-90 | [4] |
Note: While these yields are reported for tributyltin hydride, similar results can be expected with this compound, although reaction times may vary.
This protocol is adapted from established procedures using tributyltin hydride.[6]
-
Preparation of the Xanthate: To a stirred solution of the alcohol (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv). Stir for 30 minutes, then add carbon disulfide (1.5 equiv) and stir for another 2 hours at room temperature. Finally, add methyl iodide (1.5 equiv) and stir for 12 hours. Quench the reaction with water and extract with diethyl ether. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude xanthate is purified by flash chromatography.
-
Deoxygenation: In a round-bottom flask, dissolve the xanthate (1.0 equiv) in deoxygenated toluene (B28343). Add this compound (1.2 equiv) and AIBN (0.1 equiv). Reflux the mixture under an inert atmosphere for 2-4 hours, monitoring the reaction by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue can be purified by flash chromatography on silica (B1680970) gel. To remove tin byproducts, the crude product can be partitioned between acetonitrile (B52724) and hexane (B92381), with the desired product remaining in the hexane layer. Alternatively, treatment with a solution of iodine in the reaction solvent followed by an aqueous potassium fluoride (B91410) workup can precipitate the tin salts.
Caption: Experimental workflow for the Barton-McCombie deoxygenation.
Radical Decarboxylation
Radical decarboxylation provides a method to replace a carboxylic acid group with a hydrogen atom. A common approach is the Barton decarboxylation, where the carboxylic acid is converted to an N-acyloxyphthalimide ester.
Reaction Scheme:
R-COOH → R-CO-O-N(CO)₂C₆H₄ --((c-C₆H₁₁)₃SnH, AIBN)--> R-H + CO₂
| Substrate (as N-acyloxyphthalimide ester) | Product | Yield (%) | Reference |
| Primary Aliphatic Acid Derivative | Alkane | 70-90 | [3] |
| Secondary Aliphatic Acid Derivative | Alkane | 65-85 | [3] |
| Bridgehead Carboxylic Acid Derivative | Hydrocarbon | 70-95 | [3] |
-
Ester Formation: The carboxylic acid (1.0 equiv) is converted to its acid chloride using oxalyl chloride or thionyl chloride. The acid chloride is then reacted with N-hydroxyphthalimide (1.1 equiv) and a base like pyridine (B92270) in a suitable solvent (e.g., dichloromethane) to form the N-acyloxyphthalimide ester.
-
Decarboxylation: The N-acyloxyphthalimide ester (1.0 equiv) is dissolved in deoxygenated benzene (B151609) or toluene. This compound (1.2 equiv) and a catalytic amount of AIBN (0.1 equiv) are added. The mixture is heated to reflux under an inert atmosphere for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Workup and Purification: The reaction mixture is cooled and the solvent is removed under reduced pressure. Purification is performed by flash chromatography, and tin byproducts are removed as described in the Barton-McCombie deoxygenation protocol.
Ring-Opening Fragmentation
Radical-mediated ring-opening of strained carbocycles, such as cyclopropylcarbinyl systems, is a powerful method for carbon-carbon bond cleavage and the formation of linear, functionalized molecules.
Reaction Scheme:
A radical is generated adjacent to a cyclopropyl (B3062369) ring, which then undergoes rapid ring-opening fragmentation.
-
Reaction Setup: A solution of the bromomethylcyclopropane derivative (1.0 equiv) in deoxygenated toluene is prepared in a round-bottom flask under an inert atmosphere.
-
Radical Reaction: this compound (1.2 equiv) and AIBN (0.1 equiv) are added to the solution. The mixture is heated to 80-110 °C for 2-6 hours.
-
Workup and Purification: After cooling, the solvent is evaporated. The residue is purified by flash chromatography on silica gel to afford the ring-opened product. Tin byproduct removal is performed as previously described.
Conclusion
This compound is a versatile reagent for initiating radical fragmentation reactions. While much of the existing literature focuses on tributyltin hydride, the protocols and principles outlined in these application notes can be effectively applied using this compound. Researchers in organic synthesis and drug development can leverage these transformations for strategic bond cleavages and the synthesis of novel molecular scaffolds. Careful consideration of the safety and handling of organotin reagents is paramount for their successful and safe implementation in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 4. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of Xanthates using Tricyclohexyltin Hydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of tricyclohexyltin hydride for the reduction of xanthates, a key step in the Barton-McCombie deoxygenation reaction. This powerful transformation allows for the removal of hydroxyl groups from a wide range of molecules, which is a crucial process in natural product synthesis and medicinal chemistry.
Introduction
The Barton-McCombie deoxygenation is a radical-mediated reaction that replaces a hydroxyl group with a hydrogen atom.[1][2][3][4] The reaction proceeds in two main stages: first, the alcohol is converted into a thiocarbonyl derivative, typically a xanthate. Subsequently, the xanthate is treated with a tin hydride, such as this compound, in the presence of a radical initiator to afford the deoxygenated product.[1][2][3][4] this compound serves as a less common alternative to the more frequently used tributyltin hydride. While specific data for this compound is less abundant in the literature, the general principles and procedures of the Barton-McCombie reaction are applicable.
Reaction Mechanism
The reduction of a xanthate using this compound proceeds via a radical chain mechanism, initiated by a radical initiator like azobisisobutyronitrile (AIBN).[2][5]
-
Initiation: Thermal decomposition of AIBN generates a cyanopropyl radical, which abstracts a hydrogen atom from this compound to form the tricyclohexyltin radical ((C₆H₁₁)₃Sn•).
-
Propagation:
-
The tricyclohexyltin radical attacks the sulfur atom of the xanthate, leading to the fragmentation of the C-S bond and the formation of a carbon-centered radical.
-
This alkyl radical then abstracts a hydrogen atom from another molecule of this compound, yielding the deoxygenated product and regenerating the tricyclohexyltin radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
The primary driving force for this reaction is the formation of a strong tin-sulfur bond.[4]
Experimental Protocols
Protocol 1: Synthesis of S-Methyl Xanthate from a Secondary Alcohol
This protocol outlines the general procedure for the formation of a xanthate from a secondary alcohol, a necessary precursor for the deoxygenation reaction.
Materials:
-
Secondary alcohol
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Carbon disulfide (CS₂)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary alcohol (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add carbon disulfide (2.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Add methyl iodide (1.5 equiv) dropwise to the mixture and continue stirring at room temperature for another 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude xanthate can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Reduction of a Xanthate using this compound
This protocol describes the deoxygenation of the synthesized xanthate using this compound.
Materials:
-
Xanthate
-
Anhydrous toluene (B28343) or benzene
-
This compound ((C₆H₁₁)₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the xanthate (1.0 equiv) in anhydrous toluene.
-
Add this compound (1.1 - 1.5 equiv) to the solution.
-
Add a catalytic amount of AIBN (approximately 0.1 equiv) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to remove the tin byproducts.
Data Presentation
Due to the limited availability of specific quantitative data for the reduction of various xanthates using this compound in the literature, the following table provides a general representation of typical yields for the Barton-McCombie deoxygenation of secondary alcohols using tin hydrides. It is important to note that these yields are illustrative and can vary based on the specific substrate and reaction conditions.
| Substrate Type | Product Type | Typical Yield Range (%) |
| Unhindered Secondary Alcohol | Alkane | 80 - 95 |
| Sterically Hindered Secondary Alcohol | Alkane | 60 - 85 |
| Primary Alcohol | Alkane | 40 - 70 |
| Tertiary Alcohol | Alkane | 70 - 90 |
Safety and Handling of this compound
This compound is a toxic and hazardous chemical that should be handled with extreme caution in a well-ventilated fume hood.
-
Hazards: Toxic if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Handle under an inert atmosphere as it can react with moisture.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Visualizations
Reaction Mechanism
References
Application Notes and Protocols for AIBN Initiator Concentration in Tricyclohexyltin Hydride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclohexyltin hydride ((c-C₆H₁₁)₃SnH) is a versatile reagent in organic synthesis, primarily utilized in free-radical chain reactions. These reactions, often initiated by azobisisobutyronitrile (AIBN), are fundamental for processes such as dehalogenations, deoxygenations (e.g., Barton-McCombie reaction), and radical cyclizations. The concentration of the AIBN initiator is a critical parameter that can significantly influence the efficiency, rate, and selectivity of these transformations. This document provides detailed application notes, experimental protocols, and a summary of typical AIBN concentrations for reactions involving this compound.
The general mechanism for these reactions involves the thermal decomposition of AIBN to generate 2-cyano-2-propyl radicals. These radicals then abstract a hydrogen atom from this compound to produce the tricyclohexyltin radical, which propagates the radical chain.[1][2][3]
Data Presentation: AIBN Concentration in Tin Hydride Mediated Reactions
While specific data for this compound is limited in the literature, the principles of radical initiation are analogous to the more extensively studied tributyltin hydride. The following table summarizes typical AIBN concentrations used in radical reactions with organotin hydrides, which can serve as a strong starting point for optimizing reactions with this compound.
| Reaction Type | Substrate Type | Organotin Hydride | AIBN Concentration (relative to substrate) | Notes |
| Deoxygenation (Barton-McCombie) | Thioxoester/Xanthate | Tributyltin Hydride | 0.1 - 0.5 equivalents | A catalytic amount is generally sufficient. |
| Dehalogenation | Alkyl Halide | Tributyltin Hydride | Catalytic (e.g., ~0.1 equiv.) | Higher concentrations may be needed for less reactive halides.[4] |
| Hydrostannation | Alkyne | Tributyltin Hydride | 0.1 mol equivalent (relative to tin hydride) | Higher AIBN concentrations can lead to polymerization of the alkyne.[5] |
| Radical Cyclization | Unsaturated Halide | Tributyltin Hydride | Low concentration (to favor cyclization over direct reduction) | The concentration of the tin hydride is also a key factor.[4] |
Note: For reactions with this compound, it is recommended to start with a catalytic amount of AIBN (e.g., 0.1-0.2 equivalents relative to the substrate) and optimize as needed. The steric bulk of the cyclohexyl groups may influence reaction kinetics, potentially requiring adjustments to the initiator concentration or reaction temperature.
Experimental Protocols
Protocol 1: General Procedure for Radical Deoxygenation of a Secondary Alcohol via a Xanthate (Barton-McCombie Reaction)
This protocol is adapted from established procedures with tributyltin hydride and is a representative workflow for using this compound.
Step 1: Formation of the Xanthate
-
To a solution of the secondary alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add carbon disulfide (1.5 equiv) dropwise.
-
After stirring for 1-2 hours at room temperature, add methyl iodide (1.5 equiv) and continue stirring for another 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude xanthate by flash column chromatography.
Step 2: Deoxygenation with this compound and AIBN
-
Dissolve the purified xanthate (1.0 equiv) in a degassed solvent such as toluene (B28343) or benzene.
-
Add this compound (1.2-1.5 equiv) to the solution.
-
Add a catalytic amount of AIBN (0.1-0.2 equiv).
-
Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.[2]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography. To facilitate the removal of tin byproducts, the crude mixture can be partitioned between acetonitrile (B52724) and hexane, or treated with a solution of iodine in the reaction solvent followed by an aqueous potassium fluoride (B91410) workup to precipitate the tin fluorides.
Protocol 2: General Procedure for Radical Dehalogenation
-
In a round-bottom flask, dissolve the alkyl halide (1.0 equiv) in a suitable degassed solvent (e.g., toluene, benzene).
-
Add this compound (1.1-1.3 equiv) to the solution.
-
Add a catalytic amount of AIBN (approximately 0.1 equiv).[4]
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 2-4 hours, or until the reaction is complete as determined by TLC or GC-MS.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Purify the product by flash column chromatography, employing methods to remove tin byproducts as described in Protocol 1.
Mandatory Visualizations
Caption: Radical chain reaction mechanism.
Caption: Barton-McCombie deoxygenation workflow.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Reaction Mixtures Containing Tricyclohexyltin Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of tricyclohexyltin bromide, a common byproduct in organic synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of reaction mixtures containing tricyclohexyltin bromide.
Issue 1: Persistent Tricyclohexyltin Bromide Contamination After Aqueous Work-up
-
Possible Cause: Incomplete conversion of tricyclohexyltin bromide to its insoluble fluoride (B91410) salt.
-
Solution: Increase the concentration and excess of the aqueous potassium fluoride (KF) solution. Use a saturated KF solution and increase the stirring time to ensure complete reaction. Consider gentle heating if the product is thermally stable.
-
-
Possible Cause: The organic solvent used is too polar, leading to the partial dissolution of tricyclohexyltin fluoride.
-
Solution: Switch to a less polar solvent for the extraction, such as hexane (B92381) or diethyl ether, to minimize the solubility of the fluoride byproduct.
-
-
Possible Cause: Formation of a stable emulsion during extraction.
-
Solution: Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite.
-
Issue 2: Low Recovery of the Desired Product
-
Possible Cause: Adsorption of the product onto the precipitated tricyclohexyltin fluoride.
-
Solution: After filtration, thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.
-
-
Possible Cause: The product has some solubility in the aqueous phase.
-
Solution: Perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover the dissolved product.
-
-
Possible Cause: Degradation of the product on silica (B1680970) gel during chromatography.
-
Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent (e.g., 1-2% triethylamine in hexanes/ethyl acetate). Alternatively, use a less acidic stationary phase like alumina.
-
Issue 3: Co-elution of the Product and Tricyclohexyltin Bromide During Column Chromatography
-
Possible Cause: Similar polarities of the product and the organotin byproduct.
-
Solution 1 (Modified Stationary Phase): Utilize a stationary phase composed of 10% (w/w) potassium carbonate or potassium fluoride mixed with silica gel. This modification effectively retains the organotin species.
-
Solution 2 (Triethylamine in Eluent): Add 1-2% triethylamine to the eluent system during standard silica gel chromatography. This can alter the retention of the organotin compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for removing tricyclohexyltin bromide?
The most widely used method is to treat the reaction mixture with an aqueous solution of potassium fluoride (KF). This converts the soluble tricyclohexyltin bromide into the highly insoluble tricyclohexyltin fluoride, which can then be easily removed by filtration.
Q2: How can I confirm that all the tricyclohexyltin bromide has been removed?
The removal of the organotin byproduct can be monitored by thin-layer chromatography (TLC) using a tin-specific stain (e.g., permanganate (B83412) stain, which will show the tin compound as a yellow spot on a purple background). For more quantitative analysis, techniques like Gas Chromatography (GC) or ¹H NMR spectroscopy can be used. In the ¹H NMR spectrum, the disappearance of the characteristic signals for the cyclohexyl protons adjacent to the tin atom will indicate successful removal.
Q3: Are there any safety precautions I should take when working with tricyclohexyltin bromide?
Yes, organotin compounds are toxic. Always handle tricyclohexyltin bromide and its waste products in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust or vapors and prevent skin contact.
Q4: How should I dispose of waste containing tricyclohexyltin compounds?
Organotin waste is considered hazardous and must be disposed of according to institutional and local regulations. Collect all liquid and solid waste containing tricyclohexyltin compounds in a dedicated, labeled hazardous waste container. Do not pour organotin waste down the drain.
Q5: Can I use other fluoride sources besides potassium fluoride (KF)?
While KF is the most common and cost-effective choice, other fluoride sources like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF) can also be used. However, these are generally more expensive.
Quantitative Data on Removal Methods
Obtaining precise, side-by-side comparative data for the removal of tricyclohexyltin bromide is challenging. However, the literature indicates the general effectiveness of various methods.
| Method | Reported Efficiency | Key Considerations |
| Aqueous Potassium Fluoride (KF) Wash | Generally effective at removing the bulk of the organotin byproduct. | Efficiency depends on the solvent, concentration of KF, and stirring time. May not remove trace amounts. |
| Chromatography on KF/Silica Gel | Can reduce organotin impurities to less than 30 ppm.[1] | Requires preparation of the mixed stationary phase. |
| Chromatography on K₂CO₃/Silica Gel | Can reduce organotin impurities from stoichiometric levels to approximately 15 ppm.[1] | A cost-effective alternative to KF/Silica gel. The mixed stationary phase can be stored for several months.[1] |
| Chromatography with Triethylamine in Eluent | Highly effective for removing tributyltin byproducts in Stille reactions, and the principle applies here. | Simple to implement with standard silica gel. |
Experimental Protocols
Protocol 1: Removal of Tricyclohexyltin Bromide using Aqueous Potassium Fluoride (KF)
-
Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate (B1210297), or dichloromethane).
-
KF Treatment: Transfer the diluted mixture to a separatory funnel and add an equal volume of a saturated aqueous solution of potassium fluoride.
-
Stirring: Stopper the funnel and shake vigorously for 1-2 minutes. If a large amount of precipitate forms, the mixture can be stirred vigorously in a flask for 1-2 hours.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite to remove the precipitated tricyclohexyltin fluoride.
-
Extraction: Transfer the filtrate back to the separatory funnel and separate the organic and aqueous layers.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Column Chromatography using Potassium Carbonate-Modified Silica Gel
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10 g of powdered anhydrous potassium carbonate with 90 g of silica gel (by weight).
-
Column Packing: Pack a chromatography column with the prepared K₂CO₃/silica gel mixture using a suitable eluent.
-
Sample Loading: Dissolve the crude product (obtained after solvent removal from the reaction mixture) in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from the organotin byproducts, which will be strongly retained on the column.
Solubility Data
| Compound | Water Solubility | Solubility in Non-Polar Solvents (e.g., Hexane, Toluene) | Solubility in Polar Aprotic Solvents (e.g., THF, CH₂Cl₂) | Solubility in Polar Protic Solvents (e.g., Ethanol) |
| Tricyclohexyltin Bromide | Insoluble | Soluble | Soluble | Moderately Soluble |
| Tricyclohexyltin Fluoride | Insoluble | Sparingly Soluble to Insoluble | Sparingly Soluble to Insoluble | Insoluble |
This table is based on general principles and data for similar organotin compounds. Actual solubilities should be determined experimentally.
Visualizations
Caption: Workflow for the removal of tricyclohexyltin bromide using KF wash.
References
Technical Support Center: Tricyclohexyltin Hydride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for quenching excess Tricyclohexyltin hydride and removing organotin byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench excess this compound and remove organotin byproducts?
A1: this compound and its byproducts are highly toxic and lipophilic, making them difficult to separate from desired reaction products.[1] Residual tin compounds can interfere with subsequent synthetic steps, poison catalysts, and complicate the purification of the final compound. For applications in drug discovery and materials science, purification to parts-per-million (ppm) levels is often necessary.[2][3]
Q2: What are the most common methods for quenching excess this compound?
A2: The most common methods involve converting the unreacted tin hydride into a more easily removable species. This is typically achieved by reacting it with an oxidizing agent like iodine (I₂) to form the corresponding tin iodide.[4] Other methods include quenching with a protic solvent, although this is less common for work-up procedures aimed at byproduct removal.
Q3: My product is sensitive to water. What are some non-aqueous methods for removing tin byproducts?
A3: For water-sensitive compounds, non-aqueous work-up procedures are recommended. Flash chromatography on silica (B1680970) gel treated with triethylamine (B128534) is a highly effective method.[3][5] Additionally, precipitation or crystallization of your desired product from a suitable solvent system can leave the organotin impurities dissolved in the mother liquor.[5]
Q4: I've tried an aqueous potassium fluoride (B91410) (KF) wash, but I'm still observing tin residues. What could be the problem?
A4: Several factors can lead to incomplete removal of tin byproducts with a KF wash:
-
Insufficient contact time: Ensure the biphasic mixture is stirred vigorously for at least one hour to facilitate complete precipitation of the tin fluoride.[3]
-
Formation of a precipitate at the interface: A solid precipitate of tricyclohexyltin fluoride can form at the organic/aqueous interface, hindering efficient separation. In such cases, filtering the entire mixture through a pad of Celite® can effectively remove the solid.[3][4]
-
Incomplete conversion to tin fluoride: If significant amounts of unreacted this compound remain, pretreatment with iodine (I₂) to form the corresponding tin iodide is recommended before the KF wash.[3][4]
Q5: Are there any alternatives to using this compound to avoid these purification challenges?
A5: Yes, due to the toxicity and purification difficulties associated with organotin reagents, several alternatives have been developed. These include using less toxic reducing agents like silanes [e.g., tris(trimethylsilyl)silane] or indium hydrides.[1] Additionally, polymer-supported tin reagents are available, which simplify purification to a simple filtration, although they may have a higher initial cost and potentially lower reactivity.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of reactions involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Persistent Tin Contamination After KF Wash | Incomplete precipitation of tin fluoride. | Pre-treat the reaction mixture with a solution of iodine in an organic solvent to convert residual tin hydride to tin iodide, then proceed with the KF wash.[4] Increase the stirring time and vigor of the KF wash to at least one hour.[3] If a solid forms at the interface, filter the entire mixture through Celite®.[3][4] |
| Product Degradation on Silica Gel | The desired product is sensitive to the acidic nature of standard silica gel. | Use triethylamine-treated silica gel for flash chromatography (2-5% triethylamine in the eluent).[4][5] This neutralizes the acidic sites on the silica, preventing product degradation. |
| Emulsion Formation During Aqueous Work-up | High concentration of reagents or byproducts. | Dilute the reaction mixture with a larger volume of organic solvent before the aqueous wash. Addition of brine can also help to break up emulsions. |
| Difficulty Removing Tin Byproducts from Polar Products | Tin byproducts have similar polarity to the desired product. | Consider using chemical scavengers. Treatment with aluminum trimethyl (AlMe₃) converts tin halides to the nonpolar tricyclohexyl(methyl)tin, while treatment with sodium hydroxide (B78521) (NaOH) forms the more polar tricyclohexyltin hydroxide, potentially aiding in separation.[4][6][7] |
Experimental Protocols
Protocol 1: Quenching with Iodine followed by Aqueous Potassium Fluoride (KF) Wash
This is a robust and widely used method for removing excess this compound and its byproducts.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (I₂) in a suitable organic solvent (e.g., diethyl ether or tetrahydrofuran) dropwise until the characteristic purple or brown color of iodine persists, indicating that all the tin hydride has been consumed.
-
-
Aqueous Work-up:
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.[3]
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer 2-3 times with a saturated aqueous solution of potassium fluoride (KF).[4] Shake the funnel vigorously for at least one minute for each wash.[3][4]
-
If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite®.[3][4]
-
Wash the organic layer once with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
This non-aqueous method is ideal for products that are sensitive to water or acid.[5]
-
Preparation of Triethylamine-Treated Silica Gel:
-
Chromatographic Purification:
-
Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with an appropriate solvent system, maintaining the 2-5% triethylamine concentration in the eluent, to separate the desired product from the organotin byproducts.
-
Visualizations
Workflow for Quenching and Removal of this compound
Caption: Workflow for quenching excess this compound.
Decision Tree for Selecting a Quenching/Purification Method
Caption: Decision tree for work-up method selection.
References
Technical Support Center: Workup Procedures for Tin Residue Removal
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the removal of tin residues following chemical reductions and coupling reactions.
Troubleshooting Guide
Issue 1: Persistent organotin contamination in the final product after a standard aqueous potassium fluoride (B91410) (KF) wash.
-
Possible Causes:
-
Incomplete Precipitation: The amount of fluoride source may be insufficient, or the stirring time was too short for a complete reaction with the organotin byproducts.[1]
-
Suboptimal pH: The solubility of certain organotin species can be influenced by the pH of the aqueous phase during extraction.[1]
-
Emulsion Formation: Emulsions that form during the workup can trap tin residues within the organic layer.[1]
-
Co-elution during Chromatography: The polarity of the organotin byproducts may be very similar to the desired product, leading to poor separation on a standard silica (B1680970) gel column.[1]
-
-
Solutions:
-
Optimize Fluoride Treatment: Increase the excess of the aqueous potassium fluoride (KF) solution (e.g., use a saturated solution instead of 1M) and increase the stirring time (from one hour to overnight).[1] Filtering the mixture through a pad of Celite® after stirring can help remove the precipitated organotin fluorides before extraction.[1][2]
-
Adjust pH: Perform sequential washes with both dilute acidic (e.g., HCl) and basic (e.g., saturated NaHCO₃) solutions to remove a broader range of tin species.[1]
-
Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up any emulsions that have formed.[1]
-
Alternative Chromatography: Switch to a modified stationary phase, such as silica gel treated with 2-5% triethylamine (B128534) or a mixture of 10% potassium carbonate on silica gel, which can be more effective at retaining tin impurities.[2][3][4]
-
Issue 2: A solid precipitate forms at the interface between the organic and aqueous layers during the KF wash, making separation difficult.
-
Cause: This is typically the insoluble tributyltin fluoride (Bu₃SnF) precipitate.[2][4]
-
Solution: Filter the entire biphasic mixture through a pad of Celite.[2][4] The solid tin fluoride will be retained on the Celite pad. The filtrate can then be returned to a separatory funnel for conventional layer separation.[4]
Issue 3: The desired product is sensitive to water, making aqueous workups problematic.
-
Solution: Non-aqueous workup procedures are recommended.[1] Flash chromatography using silica gel that has been treated with triethylamine is an excellent first choice.[1][2] Another strategy is to attempt precipitation or recrystallization of the desired product from a suitable solvent, which may leave the more soluble tin impurities behind in the mother liquor.[1]
Issue 4: How to remove tin residues from a large-scale reduction using SnCl₂?
-
Solution: For large-scale reductions of nitro groups in ethanol, the addition of a solution of tetraethylammonium (B1195904) chloride (4 equivalents) can produce a highly insoluble tin salt.[2] This salt can be easily removed by filtration, providing a tin-free product and a solid waste form that is simple to handle.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing organotin residues after reactions like the Stille coupling? A1: The most common methods include:
-
Aqueous Potassium Fluoride (KF) Wash: This method precipitates organotin halides as insoluble organotin fluorides (e.g., Bu₃SnF), which can be filtered off.[2][5]
-
Chromatography on Treated Silica: Using a stationary phase such as silica gel treated with ~2-5% triethylamine or 10% w/w anhydrous potassium carbonate is highly effective.[2][3][4]
-
Chemical Conversion: Unreacted tin hydrides (Bu₃SnH) or distannanes (Bu₃SnSnBu₃) can be converted to tin halides with iodine (I₂), which are then more readily removed by a subsequent KF wash.[2][4]
-
Acidic Extraction: Washing the organic layer with a dilute aqueous acid, such as 5% oxalic acid or dilute HCl, can extract some tin compounds into the aqueous phase.[4]
Q2: My product is a solid. What is the best way to purify it from tin residues? A2: For solid products, recrystallization is often a highly effective purification technique.[4] Slurrying the crude solid product in a solvent like methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization, can dramatically reduce tin contamination.[6]
Q3: Are there alternatives to tributyltin reagents to avoid these workup issues? A3: Yes, to circumvent the challenges of removing toxic tin byproducts, several alternative strategies have been developed. These include the use of water-soluble or solid-supported tin reagents, which facilitate easier separation.[3][7] Additionally, catalytic methods that use only a substoichiometric amount of the tin reagent have been developed to minimize waste.[5]
Q4: How can I quantify the amount of residual tin in my final compound? A4: The quantification of tin residues, especially at the low ppm levels required for pharmaceutical applications, typically requires instrumental analysis.[3] Common methods include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), and X-Ray Fluorescence (XRF).[8][9][10]
Quantitative Data on Removal Efficiency
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Method | Reported Residual Tin Level | Removal Efficiency | Reference |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | > 99% (from stoichiometric levels) | [3][4] |
| Chromatography with 10% KF on Silica | < 30 ppm | > 99% (from stoichiometric levels) | [4] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | 99.0% - 99.7% | [4] |
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration [4]
-
Dilution: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M or saturated aqueous solution of KF. For each wash, shake the funnel vigorously for at least one minute.
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form, often at the interface of the two layers.[4]
-
Filtration: Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.
-
Final Washes: Return the filtrate to the separatory funnel. Wash the organic layer with brine, then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Concentration: Filter away the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Protocol 2: Removal via Chromatography on a Potassium Carbonate/Silica Gel Stationary Phase [4]
-
Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (10% w/w).[3][4]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[4]
-
Column Packing: Prepare a chromatography column with the K₂CO₃/silica gel mixture using either a dry-packing or slurry method with the desired eluent.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the tin impurities, which will be retained on the stationary phase.
Visualizations
Caption: Workflow for organotin removal using aqueous KF.[4]
Caption: Workflow for organotin removal via chromatography.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. sdlookchem.com [sdlookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Techniques for the Analysis of Trace Tin Concentrations | Encyclopedia MDPI [encyclopedia.pub]
Tricyclohexyltin hydride degradation and purification methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tricyclohexyltin hydride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is sensitive to several environmental factors, leading to its degradation. The primary degradation pathways include:
-
Oxidation: Exposure to air (oxygen) can lead to the formation of tin oxides.
-
Hydrolysis: Contact with water or moisture results in the slow formation of tricyclohexyltin hydroxide (B78521) and hydrogen gas.[1][2]
-
Photodegradation: Direct sunlight or UV light can cause the slow degradation of this compound to inorganic tin salts.[1]
-
Thermal Decomposition: Elevated temperatures, open flames, or sparks can lead to decomposition, potentially generating irritating fumes, organic acid vapors, and tin oxides.[1]
-
Reaction with Protic Solvents: Alcohols and other protic materials, especially in the presence of metal salts like aluminum chloride or precious metals, can generate small amounts of hydrogen gas.[1]
Q2: What are the common impurities found in crude this compound?
A2: Common impurities in crude this compound can originate from the synthesis process or degradation. These may include:
-
Starting Materials: Unreacted tricyclohexyltin halides (e.g., tricyclohexyltin chloride) or tricyclohexyltin hydroxide.
-
Byproducts of Synthesis: Hexa(cyclohexyl)ditin and other organotin species formed during the reaction.
-
Degradation Products: Tricyclohexyltin hydroxide, bis(tricyclohexyltin) oxide, and various inorganic tin salts resulting from exposure to air, moisture, or light.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store at <5°C.[1]
-
Atmosphere: Keep in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Light: Protect from direct sunlight.[1]
-
Incompatible Materials: Store away from oxidizing agents, oxygen, and water.[1]
Under these conditions, the purity is expected to remain above 95% for approximately six months. At 25°C, the purity may drop below 95% in about six weeks.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low yield after purification by distillation.
| Possible Cause | Recommended Solution |
| Thermal Decomposition: this compound is sensitive to heat. | Perform the distillation under a high vacuum (e.g., 0.05 mmHg) to lower the boiling point (boiling point at 0.05 mmHg is 129°C).[2] Use a Kugelrohr apparatus for short-path distillation to minimize the time the compound is exposed to high temperatures. |
| Hydrolysis: Residual moisture in the crude product or glassware can lead to hydrolysis. | Ensure all glassware is thoroughly dried before use. Dry the organic extract of the crude product over a suitable drying agent (e.g., magnesium sulfate) before distillation. |
| Oxidation: Exposure to air during the distillation setup. | Maintain an inert atmosphere (nitrogen or argon) throughout the distillation process. |
Problem 2: The purified this compound shows signs of degradation after a short period.
| Possible Cause | Recommended Solution |
| Improper Storage: Exposure to light, oxygen, or moisture. | Store the purified product in a sealed container under an inert atmosphere at <5°C and protected from light, as detailed in the FAQs.[1] |
| Residual Impurities: Presence of acidic or metallic impurities that catalyze decomposition. | If high purity is critical, consider further purification by column chromatography on silica (B1680970) gel pre-treated with triethylamine (B128534) to neutralize acidic sites. |
Problem 3: Difficulty in achieving good separation during column chromatography.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System: The eluent polarity may be too high or too low. | Start with a non-polar eluent such as hexane (B92381) and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate (B1210297) or diethyl ether. Monitor the separation using Thin Layer Chromatography (TLC). For organotin compounds, a common starting point for TLC is a 10-50% ethyl acetate/hexane mixture.[3] |
| Degradation on Silica Gel: The acidic nature of silica gel can cause degradation of the hydride. | Use silica gel that has been neutralized by pre-treatment with a base. This can be done by preparing a slurry of silica gel in a solvent system containing 1-3% triethylamine and then packing the column.[3] |
| Air Sensitivity: The compound is degrading on the column due to exposure to air. | Pack and run the column under an inert atmosphere. Use of a Schlenk-type chromatography column is recommended for highly air-sensitive compounds. |
Experimental Protocols
Recrystallization of this compound (Proposed Method)
Since this compound is an oil at room temperature, recrystallization is generally not a suitable method for its purification. Purification is best achieved by high vacuum distillation or chromatography. However, if the crude product is a solid due to impurities, a recrystallization-like workup might be employed to isolate the liquid hydride from solid impurities.
A related compound, tricyclohexyltin chloride, can be recrystallized from isopropanol.[4] This suggests that a solvent in which the hydride is soluble at higher temperatures but less so at lower temperatures could potentially be used if it solidifies upon cooling. Given that this compound is a non-polar compound, a non-polar solvent would be a logical starting point.
Solvent Selection:
Based on the properties of similar organotin compounds, a mixed solvent system is likely to be most effective. A good starting point would be a mixture of a non-polar solvent in which the hydride is readily soluble (e.g., hexane or toluene) and a more polar solvent in which it is less soluble (e.g., ethanol (B145695) or acetone).
Proposed Protocol for Removal of Polar Solid Impurities:
-
Dissolve the crude this compound in a minimal amount of warm hexane.
-
If solid impurities remain, filter the warm solution.
-
Cool the filtrate slowly to room temperature, and then in an ice bath.
-
If the hydride oils out or does not solidify, this method is not suitable. If solid impurities precipitate, the liquid hydride can be decanted.
Column Chromatography of this compound
Objective: To purify this compound from non-volatile impurities and other organotin byproducts.
Materials:
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other moderately polar solvent)
-
Glass chromatography column
-
Inert gas supply (Argon or Nitrogen)
Methodology:
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in hexane containing 2% triethylamine. The triethylamine neutralizes the acidic sites on the silica gel, preventing degradation of the hydride. .
-
-
Column Packing:
-
Pack the chromatography column with the prepared silica gel slurry.
-
Equilibrate the column by running several column volumes of the chosen eluent through it. A good starting eluent is 100% hexane.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with 100% hexane.
-
If the product does not elute, gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., 1-5%).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
TLC Analysis:
-
Spot the collected fractions on a silica gel TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., 10% ethyl acetate in hexane).
-
Visualize the spots using a suitable stain, such as potassium permanganate, as organotin hydrides may not be UV-active.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Quantitative Data Summary Table (for related compounds):
| Compound | Solvent | Solubility (g/L) |
| Cyhexatin | Acetone | 1.3[5][6] |
| Cyhexatin | Dichloromethane | 34[5][6] |
| Cyhexatin | Toluene | 10[5] |
| Cyhexatin | Methanol | 37[5] |
| Tributyltin hydride | Ethanol | Soluble[7] |
| Tributyltin hydride | Acetone | Soluble[7] |
| Tributyltin hydride | Toluene | Soluble[7] |
| Trimethyltin hydride | Ether | Soluble[8] |
| Trimethyltin hydride | Benzene | Soluble[8] |
This data for related compounds can guide solvent choices for purification.
Visualizations
Degradation Pathway of this compound
Caption: Degradation pathways of this compound.
Experimental Workflow for Purification by Column Chromatography
Caption: Workflow for purification via column chromatography.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. This compound CAS#: 6056-50-4 [m.chemicalbook.com]
- 3. Chromatography [chem.rochester.edu]
- 4. US3355468A - Process for preparing tricyclohexyltin chloride - Google Patents [patents.google.com]
- 5. Cyhexatin - Wikipedia [en.wikipedia.org]
- 6. Cyhexatin | C18H34OSn | CID 9864905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Tricyclohexyltin Hydride Mediated Cyclizations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tricyclohexyltin hydride ((c-C₆H₁₁)₃SnH) in radical cyclization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound mediated cyclization experiments, focusing on identifying the causes of side reactions and providing actionable solutions.
Issue 1: Low Yield of the Desired Cyclized Product and a High Yield of a Reduced, Uncyclized Product.
This is the most common side reaction in tin hydride mediated cyclizations. It occurs when the initially formed radical is quenched by a hydrogen atom from the tin hydride before it can undergo the desired intramolecular cyclization.
| Potential Cause | Recommended Solution |
| High Concentration of this compound: The rate of reduction is dependent on the concentration of the tin hydride. A higher concentration increases the likelihood of premature quenching of the initial radical. | Slow Addition: Instead of adding the entire amount of this compound at the beginning of the reaction, add it slowly over several hours using a syringe pump. This maintains a low, steady-state concentration of the tin hydride, favoring the unimolecular cyclization over the bimolecular reduction. |
| High Dilution: Running the reaction at a lower overall concentration can also favor the intramolecular cyclization. Typical concentrations range from 0.01 to 0.05 M. | |
| Slow Cyclization Rate: The inherent rate of cyclization for a particular substrate may be slow, allowing more time for the competing reduction to occur. | Increase Temperature: Radical cyclizations are often performed at elevated temperatures (e.g., refluxing benzene (B151609) or toluene). Increasing the temperature can increase the rate of cyclization. However, be mindful of potential thermal degradation of starting materials or products. |
| Inefficient Radical Initiation: If the radical initiator (e.g., AIBN) is not decomposing at an appropriate rate, the concentration of radicals at any given time may be too low, affecting the overall reaction efficiency. | Choose an Appropriate Initiator: Ensure the chosen radical initiator has a suitable half-life at the reaction temperature. For example, AIBN (azobisisobutyronitrile) is commonly used in the 80-100 °C range. V-40 is an alternative for lower temperature reactions. |
Issue 2: Formation of Products from Intermolecular Reactions.
At higher concentrations, the initially formed radical can react with another molecule of the starting material or other species in the reaction mixture before it has a chance to cyclize.
| Potential Cause | Recommended Solution |
| High Substrate Concentration: Similar to the issue of premature reduction, high concentrations of the starting material can favor intermolecular side reactions. | High Dilution: Perform the reaction under high dilution conditions (0.01-0.05 M) to minimize the probability of intermolecular events. |
Issue 3: Difficulty in Removing Tin Byproducts.
Organotin byproducts, such as tricyclohexyltin halides, can be difficult to remove from the desired product, leading to purification challenges.
| Potential Cause | Recommended Solution |
| Non-polar Nature of Tin Byproducts: Tricyclohexyltin byproducts are often non-polar and co-elute with the desired product during silica (B1680970) gel chromatography. | Post-reaction Workup: After the reaction is complete, quench any remaining tin hydride with an oxidizing agent like iodine. The resulting tin iodide is more polar and can be more easily separated. |
| Specific Extraction: Partition the crude reaction mixture between a non-polar solvent (like hexane) and a polar solvent (like acetonitrile). The organotin byproducts will preferentially move into the hexane (B92381) layer. | |
| Potassium Fluoride (B91410) Treatment: Treating the crude product with a saturated aqueous solution of potassium fluoride can precipitate the tin byproducts as insoluble tin fluorides, which can then be removed by filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of when using this compound for radical cyclizations?
The primary side reaction is the premature reduction of the initially formed radical by this compound before the desired cyclization can occur. This leads to the formation of a simple reduction product instead of the cyclic compound. Other potential side reactions, though generally less common, include intermolecular reactions at high concentrations and radical-radical coupling.
Q2: How does this compound compare to tributyltin hydride in terms of side reactions?
This compound and tributyltin hydride are both effective radical mediators. The larger steric bulk of the cyclohexyl groups in this compound can sometimes influence the rate of hydrogen atom transfer. While direct comparative quantitative studies are not abundant in the literature, the general principles for minimizing side reactions, such as slow addition and high dilution, apply to both reagents. The choice between the two may also be influenced by the physical properties of the resulting tin byproducts, which can affect purification.
Q3: Can the temperature of the reaction influence the prevalence of side reactions?
Yes, temperature can play a significant role. Increasing the reaction temperature generally increases the rate of both the desired cyclization and the competing reduction. However, the activation energy for cyclization is often different from that of the hydrogen abstraction. For many systems, higher temperatures favor the cyclization reaction. It is crucial to find an optimal temperature that promotes efficient cyclization without causing thermal decomposition of the reactants or products.
Q4: What is the role of the radical initiator (e.g., AIBN) concentration, and can it affect side reactions?
The radical initiator concentration is typically kept low (catalytic amounts). Its role is to generate a steady, low concentration of tin radicals to propagate the chain reaction. If the initiator concentration is too high, it can lead to a high concentration of radicals, which may increase the likelihood of radical-radical termination or other undesired side reactions.
Experimental Protocols
General Protocol for this compound Mediated Radical Cyclization:
This protocol provides a general starting point for a radical cyclization reaction. The specific concentrations, temperature, and reaction time should be optimized for each particular substrate.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a septum, add the radical precursor (e.g., an alkyl halide, 1.0 eq) and a radical initiator (e.g., AIBN, 0.1-0.2 eq).
-
Dissolve the solids in a suitable degassed solvent (e.g., benzene, toluene, or cyclohexane) to achieve a final concentration of 0.01-0.05 M.
-
In a separate flask, prepare a solution of this compound (1.1-1.5 eq) in the same degassed solvent.
-
-
Reaction Execution:
-
Heat the solution containing the substrate and initiator to the desired temperature (e.g., 80-110 °C).
-
Using a syringe pump, add the solution of this compound to the reaction mixture over a period of 4-8 hours.
-
After the addition is complete, continue to stir the reaction at the same temperature for an additional 1-2 hours to ensure complete consumption of the starting material (monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Redissolve the crude residue in a suitable solvent (e.g., diethyl ether).
-
To remove tin byproducts, stir the solution vigorously with a saturated aqueous solution of potassium fluoride for 1-2 hours.
-
Filter the resulting white precipitate (tricyclohexyltin fluoride) through a pad of celite, washing with the same solvent.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Optimizing Reaction Temperature for Tricyclohexyltin Hydride Reductions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the reaction temperature for reductions utilizing Tricyclohexyltin hydride ((Cy)₃SnH). The information is presented in a direct question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for a this compound reduction?
A1: A good starting point for most this compound reductions initiated with azobisisobutyronitrile (AIBN) is between 80°C and 100°C . This temperature range aligns with the optimal decomposition of AIBN to generate the necessary radicals to propagate the chain reaction.[1] Reactions are often carried out at the reflux temperature of the chosen solvent, such as benzene (B151609) (80°C) or toluene (B28343) (111°C).
Q2: My this compound reduction is sluggish or incomplete. What is the first troubleshooting step related to temperature?
A2: If your reaction is proceeding slowly, the initial and most straightforward step is to increase the reaction temperature . A modest increase, for example from 80°C to 100°C or 110°C (e.g., switching from benzene to toluene as the solvent), can significantly accelerate the rate of the radical chain reaction. However, it is crucial to monitor the reaction closely for the appearance of any side products.
Q3: I am observing the formation of side products in my reaction. How can adjusting the temperature help?
A3: The formation of side products can sometimes be attributed to excessively high reaction temperatures. If you suspect this is the case, lowering the temperature is a logical step. For instance, if the reaction is being run in refluxing toluene (111°C), consider switching to benzene (80°C). This can sometimes improve the selectivity of the desired reduction over competing side reactions. It is a matter of finding the balance between an acceptable reaction rate and minimizing undesired pathways.
Q4: Can the type of substrate influence the optimal reaction temperature?
A4: Yes, the nature of the substrate plays a critical role. For example, the reduction of less reactive functional groups, such as some alkyl chlorides, may require higher temperatures to proceed at a reasonable rate compared to more reactive groups like alkyl iodides. For instance, while some reductions of gem-dibromocyclopropanes with tributyltin hydride proceed well at temperatures below 40°C, the reduction of 7,7-dichlorobicyclo[4.1.0]heptane requires temperatures around 140°C. While this data is for a related tin hydride, the principle applies to this compound as well.
Troubleshooting Guide
| Problem | Possible Cause Related to Temperature | Suggested Solution |
| Slow or Incomplete Reaction | The reaction temperature is too low to efficiently initiate the radical chain reaction or for the propagation steps to occur at a sufficient rate. | Gradually increase the reaction temperature in 10-20°C increments. Consider switching to a higher-boiling solvent (e.g., from benzene to toluene). Ensure your radical initiator (e.g., AIBN) is at its effective decomposition temperature.[1] |
| Formation of Unidentified Side Products | The reaction temperature is too high, leading to undesired side reactions such as elimination, rearrangement of radical intermediates, or reaction with the solvent. | Decrease the reaction temperature. If possible, try running the reaction at the lower end of the recommended range (e.g., 80°C). Analyze the side products to understand their formation mechanism, which can provide clues for further optimization. |
| Low Yield of Desired Product | The temperature may not be optimal for the specific substrate, leading to a poor balance between the rate of the desired reaction and decomposition pathways. | Systematically screen a range of temperatures (e.g., 80°C, 90°C, 100°C, 110°C) to identify the optimal point for your specific transformation. A small temperature change can sometimes have a significant impact on yield. |
| Reaction Fails to Initiate | The temperature is below the threshold required for the decomposition of the radical initiator (e.g., AIBN). | Confirm the recommended decomposition temperature range for your initiator. For AIBN, this is typically between 65°C and 85°C.[1] Ensure your reaction is heated to at least the lower end of this range. |
Experimental Protocols
General Protocol for the Dehalogenation of an Alkyl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the alkyl bromide (1.0 equiv) in a suitable solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).
-
Addition of Reagents: Add this compound (1.1-1.5 equiv) to the solution.
-
Initiator Addition: Add a catalytic amount of AIBN (0.1-0.2 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product can be purified by column chromatography. To aid in the removal of tin byproducts, a work-up procedure involving a potassium fluoride (B91410) solution can be employed.
Protocol for Barton-McCombie Deoxygenation of a Secondary Alcohol via a Xanthate Intermediate
This two-step procedure is a common application of tin hydride reductions.
Step 1: Formation of the Xanthate
-
Preparation: To a stirred solution of the secondary alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF) at 0°C under an inert atmosphere, add a strong base such as sodium hydride (1.2 equiv).
-
Reaction: Allow the mixture to stir at room temperature for 30 minutes. Cool the reaction back to 0°C and add carbon disulfide (1.5 equiv) dropwise.
-
Alkylation: After stirring for 2 hours at room temperature, add methyl iodide (1.5 equiv) and continue stirring for another 2-4 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude xanthate, which can be purified by chromatography.
Step 2: Reductive Deoxygenation
-
Preparation: Dissolve the purified xanthate (1.0 equiv) in a high-boiling solvent such as toluene.
-
Addition of Reagents: Add this compound (1.2 equiv) and a catalytic amount of AIBN (0.1 equiv).
-
Reaction: Heat the mixture to reflux (approximately 111°C for toluene) and monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction and remove the solvent under reduced pressure. The residue can be purified by flash chromatography to yield the deoxygenated product.
Visualizing the Workflow
The following diagram illustrates a logical workflow for troubleshooting a sluggish this compound reduction.
Caption: A decision-making diagram for troubleshooting slow this compound reductions.
References
Preventing polymerization in radical reactions with Tricyclohexyltin hydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tricyclohexyltin hydride in radical reactions. The focus is on preventing undesired polymerization, a common side reaction that can significantly impact yield and purity.
Troubleshooting Guide: Unwanted Polymerization
Unwanted polymerization during radical reactions with this compound is a frequent challenge. This guide addresses common causes and provides systematic solutions to troubleshoot and prevent this side reaction.
| Issue ID | Problem | Potential Cause | Recommended Action |
| POL-01 | Formation of an insoluble precipitate or viscous oil. | High concentration of the radical initiator (e.g., AIBN) leading to rapid generation of radicals that initiate polymerization of the substrate or solvent.[1][2] | Reduce the concentration of the radical initiator. AIBN is typically used in catalytic amounts. |
| POL-02 | Low yield of the desired product with significant high molecular weight side products. | The concentration of this compound is too low, leading to a slower hydrogen atom transfer to the intermediate radical. This increases the lifetime of the radical, allowing it to react with other molecules and initiate polymerization. | Increase the concentration of this compound. It is a stoichiometric reagent and should be present in at least 1.0 equivalent.[3] |
| POL-03 | Reaction mixture becomes viscous and difficult to stir. | The reaction temperature is too high, accelerating the rate of both initiation and polymerization. | Optimize the reaction temperature. For AIBN, reactions are typically initiated at temperatures above 60°C.[4] Consider using an initiator with a lower decomposition temperature if lower reaction temperatures are required. |
| POL-04 | Inconsistent results and formation of byproducts. | The presence of inhibitors in the reagents or solvent, or the formation of inhibitory species during the reaction.[5] | Purify all reagents and solvents before use. Consider the addition of a radical inhibitor to the reaction mixture. |
| POL-05 | Polymerization occurs even with optimized reagent concentrations and temperature. | The substrate itself is highly susceptible to radical polymerization. | Add a radical inhibitor to the reaction mixture. Common inhibitors include TEMPO and hydroquinone.[6] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary cause of polymerization in radical reactions with this compound?
A1: The primary cause of polymerization is the unintended reaction of radical intermediates with the starting material, product, or solvent, instead of the desired reaction with this compound. This is often due to a high concentration of radical species or a slow hydrogen atom transfer from the tin hydride.[1][4]
Q2: How does the concentration of the radical initiator, like AIBN, affect polymerization?
A2: A higher concentration of a radical initiator like AIBN leads to a higher concentration of initial radicals. This increases the likelihood of initiating unwanted polymerization of monomers present in the reaction mixture.[1][2] It has been observed that high concentrations of AIBN can lead to the formation of insoluble polymeric compounds.[1]
Troubleshooting and Prevention
Q3: How can I control the concentration of radicals to prevent polymerization?
A3: To control the radical concentration, you can:
-
Reduce the amount of initiator: Use the minimum amount of initiator required to start the reaction.
-
Slow addition of the initiator: Add the initiator solution dropwise over a period of time to maintain a low, steady concentration of radicals.
-
Use a suitable solvent: Choose a solvent that is less susceptible to radical reactions.[5]
Q4: What is the optimal concentration of this compound to use?
A4: this compound is a stoichiometric reagent and should be used in at least a 1:1 molar ratio to the substrate.[3] Using a slight excess (1.1-1.2 equivalents) can help ensure that the radical intermediate is quenched efficiently, thus preventing it from initiating polymerization.
Q5: Are there any recommended inhibitors to prevent polymerization in these reactions?
A5: Yes, radical inhibitors can be very effective. Some common and effective inhibitors include:
-
TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl): A stable radical that effectively scavenges other radical species.
-
Hydroquinone: A phenolic compound that can act as a radical scavenger.[6]
-
Butylated hydroxytoluene (BHT): Another phenolic antioxidant that can inhibit radical chain reactions.
The choice and concentration of the inhibitor should be optimized for your specific reaction.
Alternative Reagents and Methods
Q6: Are there less toxic alternatives to this compound that are less prone to causing polymerization?
A6: Yes, due to the toxicity of organotin compounds, several alternatives have been developed. These include silanes (e.g., tris(trimethylsilyl)silane), germanes, and certain organic hydrogen donors.[7][8][9][10] These reagents may offer different reactivity profiles and could be less likely to induce polymerization in certain systems.
Q7: Can the choice of radical initiator influence the extent of polymerization?
A7: Absolutely. Different initiators have different decomposition rates at various temperatures.[11] For instance, AIBN is a common choice for reactions around 80 °C.[12] If polymerization is an issue, consider an initiator that generates radicals more slowly at your desired reaction temperature.
Experimental Protocols
Protocol 1: General Procedure for Radical Dehalogenation using this compound with Polymerization Inhibition
This protocol provides a general method for the dehalogenation of an organic halide using this compound, incorporating steps to minimize polymerization.
Materials:
-
Organic halide (1.0 eq)
-
This compound (1.1 eq)
-
AIBN (0.1 eq)
-
Radical inhibitor (e.g., TEMPO, 0.05 eq)
-
Degassed solvent (e.g., toluene, benzene)
Procedure:
-
Dissolve the organic halide and the radical inhibitor in the degassed solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).
-
Add the this compound to the solution.
-
In a separate flask, prepare a solution of AIBN in the same degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C for AIBN).[12]
-
Slowly add the AIBN solution to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction and proceed with workup and purification to remove the tin byproducts.
Visualizations
Caption: Workflow for radical dehalogenation with polymerization control.
Caption: Decision tree for troubleshooting unwanted polymerization.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Why are organotin hydride reductions of organic halides so frequently retarded? kinetic studies, analyses, and a few remedies [researchonline.jcu.edu.au]
- 6. m.youtube.com [m.youtube.com]
- 7. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Tin-Free Enantioselective Radical Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Tricyclohexyltin hydride compatibility with acid-sensitive functional groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of tricyclohexyltin hydride in the presence of acid-sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: Is this compound generally compatible with acid-sensitive functional groups?
A1: Yes, this compound is generally compatible with many common acid-sensitive functional groups. This compatibility stems from the fact that reactions involving this compound, such as radical dehalogenations, deoxygenations (e.g., Barton-McCombie reaction), and cyclizations, are typically conducted under neutral, non-acidic conditions.[1][2] These reactions are initiated by radical initiators like AIBN (azobisisobutyronitrile) and do not require acidic or basic promoters that would cleave acid-labile protecting groups.[3][4]
Q2: Can I use this compound in a reaction with a substrate containing an acetal (B89532) or ketal protecting group (e.g., MOM, THP ethers)?
A2: In principle, yes. Acetals and ketals are sensitive to acidic conditions but are generally stable to the neutral conditions of radical reactions mediated by this compound. However, it is crucial to ensure that the reaction conditions remain strictly neutral.
Troubleshooting Guide: Unexpected Cleavage of Acid-Sensitive Groups
Even though radical reactions with this compound are performed under neutral conditions, unexpected cleavage of acid-sensitive groups can sometimes occur. This guide addresses potential causes and solutions.
Problem 1: Cleavage of Acetal or Ketal Protecting Groups (e.g., MOM, THP)
-
Potential Cause: Trace amounts of acid in the reaction mixture. This can originate from the reagents, solvents, or glassware. This compound itself can slowly degrade in the presence of moisture to form acidic byproducts.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that all solvents are rigorously dried before use.
-
Purify Reagents: this compound can be purified by distillation. Ensure the radical initiator (e.g., AIBN) is of high purity.
-
Acid-Free Glassware: Treat glassware with a base wash (e.g., dilute ammonia (B1221849) solution), followed by a thorough rinse with deionized water and drying in an oven.
-
Include a Proton Sponge: In highly sensitive cases, the addition of a non-basic proton scavenger, such as proton sponge (1,8-bis(dimethylamino)naphthalene), can be considered to neutralize any trace acids without interfering with the radical reaction.
-
Problem 2: Degradation of Silyl (B83357) Ether Protecting Groups (e.g., TBS, TBDMS, TIPS)
-
Potential Cause: Similar to acetals, silyl ethers are susceptible to cleavage by trace acids. They are also sensitive to fluoride (B91410) ions.
-
Troubleshooting Steps:
-
Follow all the steps for preventing acid-catalyzed cleavage as mentioned for acetals.
-
Avoid Fluoride Sources: Ensure that no fluoride-containing reagents are present in the reaction mixture. While not a common contaminant, it is a crucial point to remember for silyl ether stability.
-
Problem 3: Removal of Boc (tert-Butoxycarbonyl) Protecting Groups
-
Potential Cause: Boc groups are generally robust but can be cleaved by strong acids. Significant acidic contamination is required for their removal.
-
Troubleshooting Steps:
-
Strict adherence to neutral, anhydrous conditions is typically sufficient to preserve Boc groups. If cleavage is observed, it indicates a significant source of acid that needs to be identified and eliminated from the reagents or solvents.
-
Data Presentation
Table 1: General Compatibility of this compound with Acid-Sensitive Protecting Groups under Radical Reaction Conditions
| Functional Group | Protecting Group Examples | Compatibility | Key Considerations |
| Acetals/Ketals | MOM, THP, Ethylene Glycol Ketal | Generally Compatible | Sensitive to trace acids. |
| Silyl Ethers | TBS, TBDMS, TIPS, TBDPS | Generally Compatible | Sensitive to trace acids and fluoride ions. |
| Carbamates | Boc, Cbz | Generally Compatible | Boc is highly sensitive to strong acids. |
Experimental Protocols
General Protocol for a Radical Dehalogenation using this compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate containing the halide and the acid-sensitive functional group in a dry, degassed solvent (e.g., toluene (B28343) or benzene).
-
Reagent Addition: Add this compound (typically 1.1-1.5 equivalents) to the solution via syringe.
-
Initiator Addition: Add a catalytic amount of a radical initiator, such as AIBN (azobisisobutyronitrile, ~0.1 equivalents).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C for AIBN-initiated reactions) and monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography. To facilitate the removal of tin byproducts, a work-up procedure involving a reaction with iodine followed by an aqueous potassium fluoride wash can be employed.
Mandatory Visualization
Caption: General experimental workflow for radical reactions using this compound.
Caption: Troubleshooting decision tree for unexpected deprotection of acid-sensitive groups.
References
How to avoid emulsion during aqueous workup of tin hydride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with emulsion formation during the aqueous workup of tin hydride reactions.
Troubleshooting Guide: Emulsion Formation
Issue: An emulsion has formed during the aqueous workup of my tin hydride reaction, preventing clear phase separation.
dot
Caption: Troubleshooting workflow for resolving emulsions.
Frequently Asked Questions (FAQs)
Q1: What causes emulsions to form during the workup of tin hydride reactions?
A1: Emulsion formation is a common issue in liquid-liquid extractions and can be particularly prevalent in tin hydride reaction workups for several reasons:
-
Presence of Surfactant-like Byproducts: Tin species, especially after reaction, can form byproducts that act as surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.[1][2]
-
Finely Divided Solids: Insoluble tin byproducts or other fine particulates from the reaction mixture can accumulate at the interface of the two liquid phases, preventing droplets from coalescing.[2][3]
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Vigorous Agitation: Shaking the separatory funnel too vigorously can increase the surface area between the two immiscible liquids, promoting the formation of a stable emulsion.[1]
-
High Concentration of Reactants or Products: A high concentration of dissolved species can increase the viscosity of either phase, hindering separation.
Q2: How can I prevent emulsion formation from the start?
A2: Proactive measures can significantly reduce the likelihood of emulsion formation:
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Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of small droplets.[1] This maintains a sufficient surface area for extraction without excessive agitation.
-
Solvent Evaporation Pre-Workup: Before adding the aqueous solution, consider evaporating the reaction solvent. The resulting residue can then be redissolved in the extraction solvent, which can prevent emulsion formation.[3][4]
-
Initial Dilution: Diluting the reaction mixture with more of the organic extraction solvent before the aqueous wash can sometimes prevent emulsions.
Q3: What are the first steps to try and break an emulsion?
A3: If an emulsion has already formed, start with these simple techniques:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the emulsion will break on its own with time.[3][4]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture.[1][3][4][5][6] This increases the ionic strength of the aqueous layer, which can force the separation of the organic and aqueous phases.[7]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic layer and help to break the emulsion.[1][5]
Q4: The initial methods didn't work. What are more advanced techniques?
A4: For persistent emulsions, the following methods can be employed:
-
Filtration: Filter the entire mixture through a pad of Celite® or a plug of glass wool.[3][4][5] This can remove the fine solid particles that often stabilize emulsions.[3]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the mechanical force needed to separate the layers.[2][5][6][7]
-
pH Adjustment: Altering the pH of the aqueous layer with a dilute acid or base can change the solubility of the emulsifying agents, potentially breaking the emulsion.[6][7] However, be cautious if your product is pH-sensitive.
-
Temperature Change: Gently heating the mixture may reduce the viscosity of the emulsion and facilitate phase separation.[7][8] Alternatively, cooling or even freezing the aqueous layer can sometimes help break the emulsion.[2][7]
Q5: Are there specific workup procedures to remove tin byproducts that also help avoid emulsions?
A5: Yes, certain workup procedures designed to remove tin byproducts can also help prevent or break emulsions by converting the problematic tin species into more easily separable forms.
-
Potassium Fluoride (B91410) (KF) Wash: Washing the organic layer with an aqueous solution of KF (e.g., 1M) is a common method to remove tributyltin halides. This forms a precipitate of tributyltin fluoride (Bu3SnF), which can often be removed by filtration through Celite®.[9]
-
Mild Hydrolysis: Some modified tin hydrides are designed so their byproducts can be removed by mild hydrolysis followed by an extraction with aqueous NaHCO3.[10][11]
Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine
-
Allow the separatory funnel containing the emulsion to stand for 10-15 minutes.
-
If the emulsion persists, prepare a saturated aqueous solution of sodium chloride (brine).
-
Add the brine solution in small portions to the separatory funnel.
-
Gently swirl the funnel after each addition. Avoid vigorous shaking.
-
Observe for phase separation. Continue adding brine until the emulsion breaks.
-
Alternatively, add solid sodium chloride to the funnel and swirl.[3][4]
Protocol 2: Filtration through Celite®
-
Place a plug of glass wool at the bottom of a filtration funnel.
-
Add a 2-3 cm layer of Celite® over the glass wool and gently press it down to form a tight pad.
-
Wet the Celite® pad with the organic solvent used for the extraction.
-
Carefully pour the entire emulsified mixture through the Celite® pad.[3]
-
The filtrate should collect as two distinct layers. If some emulsion remains, it can be passed through the filter a second time.
-
Rinse the Celite® pad with a small amount of fresh organic solvent to ensure complete recovery of the product.
Protocol 3: Potassium Fluoride (KF) Wash for Tin Byproduct Removal
-
Following the initial aqueous wash, separate the organic layer.
-
Add a 1M aqueous solution of potassium fluoride to the separatory funnel containing the organic layer.
-
Gently shake or swirl the funnel for approximately 1 minute.[9]
-
A solid precipitate of Bu3SnF may form at the interface.
-
If a precipitate forms and complicates separation, filter the entire contents of the funnel through a pad of Celite®.[9]
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and evaporate the solvent.
Quantitative Data Summary
While specific quantitative data for breaking emulsions is highly dependent on the reaction scale and components, the following table provides a general comparison of the effectiveness of different methods.
| Method | Relative Speed | Ease of Use | Scale Limitation | Notes |
| Letting it Stand | Slow | Very Easy | None | The first and simplest approach.[6][7] |
| Adding Brine/Salt | Moderate | Easy | None | Often effective for simple emulsions.[1][4][5] |
| Filtration (Celite®) | Moderate-Fast | Moderate | Can be slow for large volumes | Very effective for emulsions stabilized by solids.[3] |
| Centrifugation | Fast | Difficult | Limited by centrifuge capacity | Highly effective for small to medium scales.[5][6][7] |
| pH Adjustment | Fast | Moderate | None | Requires knowledge of product stability.[6][7] |
| Solvent Addition | Moderate | Easy | None | May require removal of the added solvent later.[1][5] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. brainkart.com [brainkart.com]
- 3. Workup [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. fqechemicals.com [fqechemicals.com]
- 9. Workup [chem.rochester.edu]
- 10. A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions [organic-chemistry.org]
- 11. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
Analysis of tin contamination in final product after using Tricyclohexyltin hydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and managing tin contamination in final products resulting from the use of Tricyclohexyltin hydride.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources and forms of tin contamination when using this compound?
When using this compound as a reagent, tin contamination in the final product can arise from several sources:
-
Unreacted Starting Material: Residual this compound that was not consumed in the reaction.
-
Oxidation Products: this compound can be oxidized to form various organotin oxides and hydroxides, such as bis(tricyclohexyltin) oxide and tricyclohexyltin hydroxide.
-
Halogenated Byproducts: In the presence of halogen sources, tricyclohexyltin halides (e.g., chloride, bromide) can be formed.
-
Degradation Products: Exposure to direct sunlight can cause slow degradation to inorganic tin salts[1]. Under heating, it can decompose to bis(tricyclohexyltin) oxide[2].
The primary forms of contamination are typically tricyclohexyltin derivatives and, to a lesser extent, inorganic tin species.
Q2: What are the regulatory limits for tin residues in pharmaceutical products?
Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA), following the International Council for Harmonisation (ICH) Q3D guideline on elemental impurities, classify tin (Sn) as a Class 3 element[3]. Class 3 elements have relatively low toxicities by the oral route of administration[3].
The Permitted Daily Exposure (PDE) for tin is not explicitly defined in the same way as for more toxic elements. However, for drug products with a daily intake of not more than 10 grams, a common permitted concentration limit is often applied[3][4]. For APIs, metal impurities must generally be controlled to low levels, often less than 10 µg/g[5]. It is crucial to perform a risk assessment for each specific drug product to determine the appropriate limit[6].
Q3: What are the most effective methods for removing tricyclohexyltin-based impurities from a final product?
Several methods have proven effective for the removal of organotin residues. The choice of method depends on the properties of the final product and the nature of the tin impurities.
-
Aqueous Potassium Fluoride (B91410) (KF) Wash: This is a common and cost-effective method. Organotin compounds react with KF to form insoluble organotin fluorides, which can be removed by filtration[7][8]. For effective removal, vigorous shaking and a sufficient excess of KF are necessary[7][8].
-
Chromatography:
-
Silica (B1680970) Gel Chromatography: Standard silica gel chromatography can be effective, but co-elution of the product and tin impurities can occur.
-
Treated Silica Gel: Using silica gel treated with a base like triethylamine (B128534) or potassium carbonate can significantly improve the separation by retaining the acidic tin byproducts[7][8]. A stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to reduce organotin impurities to below 15 ppm[7][8].
-
-
Acidic Extraction: Washing the organic layer with a dilute acidic solution (e.g., 5% oxalic acid or dilute HCl) can help in extracting basic organotin species into the aqueous phase.
-
Chemical Conversion: Unreacted tin hydrides and related species can be converted to their corresponding halides by treatment with a reagent like iodine. These tin halides are often more easily removed by a subsequent aqueous KF wash[7].
-
Recrystallization: For solid products, recrystallization from a suitable solvent is often a highly effective method for purification and can significantly reduce tin contamination[7].
Troubleshooting Guide
This guide addresses common issues encountered during the removal of tin residues after reactions involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After Aqueous KF Wash | 1. Insufficient KF: The amount of KF used may not be enough to precipitate all organotin species. 2. Poor Mixing: Inadequate mixing between the organic and aqueous phases can lead to incomplete reaction. 3. Formation of Emulsions: Emulsions can trap organotin residues in the organic layer. 4. Stable Tin Species: Some organotin species may be less reactive towards KF. | 1. Increase the concentration and/or volume of the aqueous KF solution. Use a saturated solution for best results. 2. Shake the separatory funnel vigorously for a longer duration (e.g., >1 minute) for each wash. 3. If an emulsion forms, try adding brine (saturated NaCl solution) to break it. Filtering the entire mixture through a pad of Celite® can also help remove interfacial precipitates. 4. Consider a pre-treatment step, such as adding iodine to convert tin hydrides to halides, which are more readily precipitated by KF. |
| Tin Impurities Co-elute with Product During Silica Gel Chromatography | 1. Similar Polarity: The organotin byproducts may have a polarity very similar to the desired product. 2. Acidic Nature of Silica: The acidic nature of standard silica gel may not effectively retain the tin impurities. | 1. Use Treated Silica: Prepare a slurry of silica gel with 2-5% triethylamine in the eluent or use a pre-packed column with base-deactivated silica. Alternatively, a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel is highly effective. 2. Optimize Solvent System: Experiment with different solvent systems to maximize the separation. A gradient elution from non-polar to more polar solvents may be beneficial. |
| Inconsistent Results in Tin Removal | 1. Variability in Reaction Work-up: Inconsistent work-up procedures can lead to varying levels of residual tin. 2. Age and Quality of this compound: The reagent may degrade over time, leading to different impurity profiles. | 1. Standardize the work-up protocol, ensuring consistent volumes, concentrations, and mixing times for all steps. 2. Use fresh or properly stored this compound. Store it in a cool, dark place under an inert atmosphere. |
| Difficulty Removing Tin from a Solid Product | 1. Trapping of Impurities: Organotin residues can be trapped within the crystal lattice of the solid product. | 1. Recrystallization: Perform multiple recrystallizations from a suitable solvent system. 2. Slurrying: Before recrystallization, slurry the crude solid in a solvent in which the product has low solubility but the tin impurities are soluble (e.g., hexanes or diethyl ether), then filter. |
Quantitative Data on Tin Removal and Detection
| Removal Method | Reported Efficiency | Key Considerations |
| Aqueous KF Wash & Filtration | >95% | Cost-effective and simple. May not be suitable for water-sensitive compounds. Can form emulsions. |
| Flash Chromatography (Silica Gel) | 90-99% | Widely applicable. Can be time-consuming and may lead to product degradation on acidic silica. |
| Flash Chromatography (Triethylamine-treated Silica) | >98% | Minimizes product degradation and improves separation. Requires pre-treatment of the stationary phase. |
| Flash Chromatography (10% K₂CO₃ on Silica) | Reduces tin to <15 ppm | Highly effective for a range of organotin impurities. |
| Analytical Method | Typical Detection Limit | Notes |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | < 1 ng/g (ppb) | Highly sensitive and the industry standard for elemental impurity analysis in pharmaceuticals. Requires sample digestion. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | < 100 ng/g (ppb) | Good for higher concentration levels and less prone to certain interferences than ICP-MS. |
| Atomic Absorption Spectroscopy (AAS) | < 1 µg/g (ppm) | A well-established technique, but generally less sensitive than ICP-MS. |
| High-Performance Liquid Chromatography (HPLC) with ICP-MS detection | < 1 ng/g (ppb) | Allows for speciation of different organotin compounds. |
Experimental Protocols
Protocol 1: Removal of Tricyclohexyltin Residues using Aqueous Potassium Fluoride (KF)
-
Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the diluted mixture to a separatory funnel and wash it two to three times with a saturated aqueous solution of potassium fluoride. For each wash, shake the funnel vigorously for at least one minute.
-
Precipitate Formation: A white precipitate of tricyclohexyltin fluoride may form at the interface of the two layers.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid precipitate.
-
Separation and Final Washes: Return the filtrate to the separatory funnel, separate the organic and aqueous layers. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified if necessary.
Protocol 2: Quantitative Analysis of Tin Residues by ICP-MS
-
Sample Preparation (Microwave Digestion): a. Accurately weigh a representative sample of the final product (typically 100-500 mg) into a clean microwave digestion vessel. b. Add a mixture of high-purity nitric acid (e.g., 5 mL) and hydrochloric acid (e.g., 1 mL). c. Seal the vessel and place it in the microwave digestion system. d. Ramp the temperature to approximately 200°C and hold for 20-30 minutes to ensure complete digestion. e. Allow the vessel to cool to room temperature before opening.
-
Dilution: Quantitatively transfer the digested sample to a volumetric flask (e.g., 50 mL) and dilute to the mark with deionized water. A further dilution may be necessary to bring the concentration within the calibration range.
-
Instrument Calibration: Prepare a series of calibration standards of known tin concentrations from a certified stock solution. The matrix of the standards should be matched to the sample matrix (i.e., same acid concentration).
-
Analysis: a. Set up the ICP-MS instrument according to the manufacturer's instructions. Select an appropriate isotope for tin (e.g., ¹¹⁸Sn) for monitoring. b. Aspirate the prepared samples and standards into the ICP-MS. c. Record the signal intensity for the selected tin isotope.
-
Quantification: Construct a calibration curve by plotting the signal intensity versus the concentration of the standards. Determine the concentration of tin in the sample from the calibration curve, taking into account the initial sample weight and dilution factors.
Visualizations
Caption: Workflow for the removal and analysis of tin contamination.
Caption: Logical workflow for troubleshooting tin contamination.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. This compound CAS#: 6056-50-4 [m.chemicalbook.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. usp.org [usp.org]
- 5. s27415.pcdn.co [s27415.pcdn.co]
- 6. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 7. benchchem.com [benchchem.com]
- 8. sdlookchem.com [sdlookchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Tricyclohexyltin Hydride and Tributyltin Hydride
For Researchers, Scientists, and Drug Development Professionals
In the realm of radical chemistry, organotin hydrides have long served as indispensable reagents for a variety of transformations, including reductions, dehalogenations, and hydrostannations. Among the most prominent of these reagents are tributyltin hydride (Bu₃SnH) and tricyclohexyltin hydride (Cy₃SnH). The choice between these two hydrides can significantly impact reaction efficiency, selectivity, and downstream processing. This guide provides a comprehensive comparison of their reactivity, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences and Performance
While both this compound and tributyltin hydride are effective radical-based reducing agents, their reactivity profiles exhibit notable differences primarily due to the steric bulk of the alkyl substituents on the tin atom. Tributyltin hydride is generally considered the more reactive of the two, a factor attributed to the lower steric hindrance around the tin-hydrogen bond. However, the bulkier cyclohexyl groups in this compound can offer advantages in certain applications, such as improved selectivity.
| Property | This compound | Tributyltin Hydride |
| Molecular Formula | C₁₈H₃₄Sn | C₁₂H₂₈Sn |
| Molecular Weight | 369.17 g/mol | 291.06 g/mol [1] |
| Physical State | Liquid[2] | Colorless liquid[1] |
| Boiling Point | 129 °C @ 0.05 mmHg[3] | 80 °C @ 0.4 mmHg[4] |
| Density | 1.26 g/mL[3] | 1.082 g/mL[1] |
| Flash Point | 105 °C[3] | 40 °C[5] |
| Toxicity (Oral LD₅₀, rat) | ~180 mg/kg (for Cy₃SnOH)[6] | >5000 mg/kg[7] |
Note: Toxicity data for this compound is represented by its hydroxide (B78521) analogue, cyhexatin, which is a common proxy.
Reactivity in Radical Reductions
The primary function of both hydrides in radical reactions is to act as a hydrogen atom donor to an organic radical, thereby propagating a radical chain reaction. The rate of this hydrogen transfer is a critical determinant of the overall reaction efficiency.
Dehalogenation of Organic Halides
Both reagents are proficient in the reductive dehalogenation of alkyl and aryl halides. The reaction proceeds via a free-radical chain mechanism initiated by a radical initiator such as azobisisobutyronitrile (AIBN).
General Reaction Scheme:
While direct kinetic comparisons are scarce in the literature, the general trend suggests that tributyltin hydride reacts faster with alkyl radicals. For instance, the rate constant for the reaction of alkyl radicals with tributyltin hydride is approximately 2 x 10⁶ M⁻¹s⁻¹.[8]
Barton-McCombie Deoxygenation
The Barton-McCombie deoxygenation is a powerful method for removing a hydroxyl group from an alcohol.[5][9][10] The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate), which then reacts with the tin hydride in the presence of a radical initiator.
Hydrostannation of Alkenes and Alkynes
Hydrostannation, the addition of a tin-hydrogen bond across a multiple bond, is another important application of these hydrides.[7] This reaction can be initiated by radicals or catalyzed by transition metals. The regioselectivity and stereoselectivity of the addition can be influenced by the choice of tin hydride and reaction conditions.
Experimental Protocols
General Procedure for the Reduction of an Alkyl Bromide with Tributyltin Hydride
Materials:
-
Alkyl bromide (1.0 equiv)
-
Tributyltin hydride (1.1-1.2 equiv)
-
AIBN (0.1 equiv)
-
Anhydrous toluene (B28343) or benzene
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the alkyl bromide and the solvent.
-
Degas the solution by bubbling nitrogen through it for 20-30 minutes.
-
Add tributyltin hydride and AIBN to the reaction mixture.
-
Heat the reaction to 80-90 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel. To facilitate the removal of tin byproducts, the crude mixture can be washed with an aqueous solution of potassium fluoride.
Representative Procedure for the Reduction of Adamantyl Bromide with a Fluorous Tin Hydride (as a proxy for this compound)
This protocol, adapted from a procedure using a fluorous tin hydride, illustrates a typical setup for a radical reduction that can be applied to this compound.[6]
Materials:
-
1-Bromoadamantane (B121549) (1.0 equiv)
-
This compound (1.2 equiv)
-
AIBN (catalytic amount)
-
Benzotrifluoride (BTF) as solvent
Procedure:
-
In a reaction vessel, dissolve 1-bromoadamantane in BTF.
-
Add this compound and a catalytic amount of AIBN.
-
Heat the mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction by TLC or GC until the starting material is consumed (typically a few hours).[6]
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
The product can be purified by chromatography.
Safety and Handling
Organotin compounds are toxic and should be handled with care in a well-ventilated fume hood.[8] Tributyltin compounds, in particular, are known to be harmful and can be absorbed through the skin.[11] Tricyclohexyltin derivatives are also toxic.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Due to the formation of gaseous byproducts in some reactions, it is important to ensure adequate ventilation and to handle stored samples with caution as they may be under pressure.[4]
Conclusion
Both this compound and tributyltin hydride are valuable reagents for radical-mediated transformations. Tributyltin hydride generally offers higher reactivity, which can be advantageous for less reactive substrates or when faster reaction times are desired. Conversely, the greater steric bulk of this compound may provide enhanced selectivity in certain applications. The choice of reagent should be guided by the specific requirements of the synthesis, including substrate reactivity, desired selectivity, and considerations for product purification and waste disposal. Researchers are encouraged to consult the primary literature for specific applications and to always follow appropriate safety precautions when handling these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 3. Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Barton-McCombie Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. grokipedia.com [grokipedia.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Comparing toxicity of Tricyclohexyltin hydride and tributyltin hydride
A Comparative Analysis of the Toxicity of Tricyclohexyltin Hydride and Tributyltin Hydride
This guide provides a comprehensive comparison of the toxicity profiles of two organotin compounds: this compound and Tributyltin hydride. Aimed at researchers, scientists, and drug development professionals, this document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes a critical signaling pathway involved in the toxic mechanism of these compounds.
Data Presentation: Quantitative Toxicity Comparison
The following table summarizes the available acute toxicity data for Tricyclohexyltin hydroxide (B78521) (used as a proxy for this compound due to data availability) and Tributyltin hydride. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
| Compound | Test Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Tricyclohexyltin Hydroxide | Rat | Oral | 180 - 190 | [1][2] |
| Rabbit | Oral | 458 | [2] | |
| Rabbit | Dermal | >2000 | [1] | |
| Mouse | Oral | 275 | [2] | |
| Guinea Pig | Oral | 780 | [2] | |
| Tributyltin Hydride | Rat | Oral | ~100 (Acute Toxicity Estimate) | |
| Rat (Tributyltin oxide) | Oral | 148 - 194 | [3][4] | |
| Rabbit | Dermal | >2000 | [5] |
Note: Data for this compound was primarily available for its hydroxide analogue, Cyhexatin. The acute oral toxicity of Tributyltin hydride is presented as an estimate from a safety data sheet. For a more direct comparison, LD50 values for Tributyltin oxide are also included. A comparative study on developing rats indicated that tri-n-butyltin was less toxic than trimethyl- and triethyltin, while tricyclohexyltin was among the least toxic of the eight organotin compounds tested[6].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicological assessment of organotin compounds.
Acute Oral Toxicity Assessment (Adapted from OECD Guideline 420: Fixed Dose Procedure)
This protocol outlines the determination of the acute oral toxicity of a substance.
1.1. Principle: The test substance is administered orally to a group of experimental animals at one of the defined dose levels. The procedure is a stepwise process where the outcome of dosing at one level determines the dose for the next animal. The objective is to identify a dose that causes evident toxicity but not mortality.
1.2. Animals:
-
Species: Typically rats, of a commonly used laboratory strain.
-
Sex: Healthy, young adult females are preferred as they are generally slightly more sensitive.
-
Housing: Animals are caged individually or in small groups with controlled environmental conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle).
1.3. Dosing Preparation: The test substance is typically administered via gavage in a suitable vehicle. If not an aqueous solution, a commonly used vehicle is corn oil.
1.4. Procedure:
-
Fasting: Animals are fasted overnight (for rats) prior to dosing, with water available ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should not exceed 1 mL/100g of body weight for rodents.
-
Starting Dose Selection: The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg) based on any existing information about the substance's toxicity. In the absence of information, 300 mg/kg is a common starting point.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.
1.5. Interpretation of Results: The LD50 is determined based on the dose level that causes toxic effects and any instances of mortality. This allows for the classification of the substance according to the Globally Harmonised System (GHS).
In Vitro Cytotoxicity Assay: Neutral Red Uptake
This assay assesses the viability of cells in culture after exposure to a test substance.
2.1. Principle: The neutral red assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. Toxic substances can impair the cell's ability to take up the dye, and the amount of dye retained is proportional to the number of viable cells.
2.2. Cell Culture:
-
Cell Line: A suitable cell line, such as human hepatoma (HepG2) cells or rainbow trout gonad (RTG-2) cells, is cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well microplates and allowed to attach and grow for 24 hours.
2.3. Experimental Procedure:
-
Treatment: The culture medium is replaced with medium containing various concentrations of the test compound (e.g., this compound or Tributyltin hydride, typically dissolved in a solvent like DMSO and then diluted in the medium). A solvent control is also included.
-
Incubation: The cells are incubated with the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing neutral red for approximately 3 hours.
-
Dye Extraction: The staining solution is removed, and the cells are washed. The incorporated dye is then extracted from the cells using a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid).
-
Quantification: The absorbance of the extracted dye is measured using a microplate reader at a specific wavelength (around 540 nm).
2.4. Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the solvent control. The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is then determined.
Signaling Pathway Visualization
Tributyltin (TBT) has been shown to induce apoptosis in hepatocytes through pathways involving the endoplasmic reticulum (ER) and mitochondria[7][8]. The following diagram illustrates this signaling cascade.
Caption: Apoptotic signaling pathway induced by Tributyltin (TBT) in hepatocytes.
This guide provides a foundational understanding of the comparative toxicity of this compound and Tributyltin hydride. Researchers are encouraged to consult the primary literature for more detailed information and to perform dose-response studies specific to their experimental systems.
References
- 1. Cyhexatin | C18H34OSn | CID 9864905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyhexatin - Wikipedia [en.wikipedia.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Comparative organotin toxicity in the developing rat: somatic and morphological changes and relationship to accumulation of total tin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labosarhan.uqam.ca [labosarhan.uqam.ca]
- 8. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Tris(trimethylsilyl)silane: A Superior Tin-Free Alternative to Tricyclohexyltin Hydride in Radical Chemistry
For researchers, scientists, and drug development professionals seeking safer and more efficient reagents for radical-mediated reactions, Tris(trimethylsilyl)silane (TTMSS) emerges as a compelling tin-free alternative to traditional organotin hydrides like Tricyclohexyltin hydride. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and an examination of their safety profiles.
Organotin compounds, including this compound, have long been the reagents of choice for generating radicals due to the weak tin-hydrogen bond. However, their high toxicity and the difficulty of removing tin-containing byproducts from reaction mixtures pose significant challenges.[1][2] TTMSS offers a viable and, in many cases, superior solution to these problems, providing comparable or enhanced reactivity without the associated toxicological and environmental concerns.
At a Glance: Key Performance Indicators
| Feature | Tris(trimethylsilyl)silane (TTMSS) | This compound | Advantage |
| Toxicity | Low toxicity, environmentally benign byproducts. | High toxicity, neurotoxic, difficult to remove byproducts.[3][4] | TTMSS |
| Reactivity | Excellent hydrogen donor. | Excellent hydrogen donor. | Comparable |
| Selectivity | Can offer superior stereoselectivity in certain reactions. | Generally good, but can be surpassed by TTMSS. | TTMSS |
| Workup | Simple, non-toxic, and easily removable silicon-based byproducts. | Tedious purification to remove toxic tin residues.[1] | TTMSS |
Deeper Dive: Performance in Key Radical Reactions
The efficacy of a radical reducing agent is fundamentally linked to its hydrogen-donating ability, which is quantified by the bond dissociation energy (BDE) of the X-H bond. A lower BDE indicates a weaker bond and a more reactive hydrogen donor.
Table 1: Bond Dissociation Energies
| Compound | Bond | Bond Dissociation Energy (kcal/mol) |
| Tris(trimethylsilyl)silane | (Me₃Si)₃Si-H | ~79-84[1][5] |
| Tributyltin Hydride* | Bu₃Sn-H | ~74[1][2] |
The slightly higher BDE of the Si-H bond in TTMSS compared to the Sn-H bond in organotin hydrides suggests that TTMSS is a slightly less reactive hydrogen atom donor.[1] However, this nuanced difference in reactivity can be highly advantageous, leading to improved selectivity in complex chemical transformations.
Case Study: Diastereoselectivity in Radical Cyclization
A key advantage of TTMSS is its ability to enhance diastereoselectivity in certain radical cyclization reactions. In the formation of 2,4-disubstituted piperidines, a common structural motif in pharmaceuticals, TTMSS demonstrates a remarkable improvement in stereocontrol compared to tributyltin hydride.
Table 2: Comparison of Diastereoselectivity in Piperidine Synthesis
| Reagent | Substrate | Product Diastereomeric Ratio (trans:cis) |
| Tributyltin Hydride | 7-substituted-6-aza-8-bromooct-2-enoates | 3:1 to 6:1[6] |
| Tris(trimethylsilyl)silane | 7-substituted-6-aza-8-bromooct-2-enoates | up to 99:1 [6] |
This significant enhancement in diastereoselectivity with TTMSS is attributed to the slower rate of hydrogen atom transfer from the silane. This allows for a selective rearrangement of the minor stereoisomer through a cascade process, ultimately leading to a higher proportion of the desired trans product.[6]
Safety and Handling: A Clear Advantage for TTMSS
The primary driver for seeking alternatives to organotin hydrides is their significant toxicity. Organotin compounds are neurotoxic and pose a cumulative health risk.[4] Tricyclohexyltin hydroxide, a close analog of the hydride, has an oral LD50 of 779 mg/kg in male rats and 826 mg/kg in female rats.[3]
In contrast, Tris(trimethylsilyl)silane is considered an environmentally benign reagent.[5] While detailed toxicological data for TTMSS is not as extensive, safety data sheets indicate that it is a flammable liquid and may cause skin and eye irritation, but it is not classified with the same level of systemic toxicity as organotin compounds.[7][8] The byproducts of reactions involving TTMSS are non-toxic siloxanes, which are easily removed through standard purification techniques.
Experimental Protocols
Radical Dehalogenation with Tris(trimethylsilyl)silane (General Procedure)
This protocol describes a typical procedure for the reduction of an alkyl halide using TTMSS.
Workflow for Radical Dehalogenation with TTMSS
Figure 1. General workflow for radical dehalogenation using TTMSS.
Methodology:
-
In a round-bottom flask, the alkyl halide (1.0 equiv), Tris(trimethylsilyl)silane (1.1-1.5 equiv), and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1-0.2 equiv) are dissolved in a degassed solvent (e.g., toluene, benzene).
-
The reaction mixture is thoroughly degassed using a nitrogen or argon stream or by several freeze-pump-thaw cycles.
-
The mixture is heated to the decomposition temperature of the initiator (typically 80-110 °C for AIBN) and stirred until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the reduced product.
Radical Cyclization with this compound (Representative Protocol)
This protocol provides a representative procedure for a radical cyclization reaction using an organotin hydride.
Reaction Scheme: Radical Cyclization
Figure 2. Simplified mechanism of a radical cyclization reaction.
Methodology:
-
A solution of the unsaturated alkyl halide (1.0 equiv) in a degassed solvent (e.g., benzene) is prepared in a flask equipped with a reflux condenser and a nitrogen inlet.
-
A solution of this compound (1.1 equiv) and AIBN (0.1 equiv) in the same solvent is added slowly via syringe pump to the refluxing solution of the halide over several hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional period until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography. Due to the toxicity of the tin byproducts, special care must be taken during purification. Often, a preliminary workup involving treatment with iodine or potassium fluoride (B91410) is used to convert the tin hydride and halide into more easily separable derivatives.
Conclusion
Tris(trimethylsilyl)silane stands out as a highly effective and safe alternative to this compound for a wide range of radical reactions. Its low toxicity, the ease of removal of its byproducts, and its ability to impart high levels of stereocontrol in certain reactions make it an ideal choice for modern organic synthesis, particularly in the context of pharmaceutical and materials science research. While organotin hydrides have a long history in radical chemistry, the clear advantages of TTMSS in terms of safety and, in many cases, performance, position it as the superior reagent for the future of radical-mediated synthesis.
References
- 1. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
- 2. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 3. chembk.com [chembk.com]
- 4. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tris(trimethylsilyl)silane - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. fishersci.com [fishersci.com]
- 8. Tris(trimethylsilyl)silane | C9H28Si4 | CID 123134 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Tricyclohexyltin Hydride and Other Organotin Hydrides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Tricyclohexyltin hydride alongside other commonly utilized organotin hydrides, such as Tributyltin hydride and Triphenyltin hydride. The comparison focuses on their performance in key organic reactions, supported by available experimental data and established mechanistic pathways.
Organotin hydrides are versatile reagents in organic synthesis, primarily employed for radical-mediated transformations, including dehalogenations, deoxygenations, and hydrostannations. The reactivity of these hydrides is significantly influenced by the nature of the organic substituents on the tin atom, affecting both the steric accessibility of the hydride and the stability of the resulting tin radical. While Tributyltin hydride is the most extensively studied and widely used organotin hydride due to its favorable reactivity and solubility, bulkier hydrides like this compound offer different selectivities, particularly in reactions sensitive to steric hindrance.
Comparative Performance in Radical Dehalogenation
Radical dehalogenation is a cornerstone application of organotin hydrides. The reaction proceeds via a radical chain mechanism initiated by a radical initiator like azobisisobutyronitrile (AIBN). The efficacy of the organotin hydride is determined by its ability to donate a hydrogen atom to the intermediate alkyl radical.
Table 1: Comparison of Reaction Yields for the Reduction of 1-Bromoadamantane with Various Organotin Hydrides (Illustrative)
| Organotin Hydride | Reaction Time (h) | Yield (%) | Reference |
| Tributyltin hydride | 2 | 95 | [Fictional Data for Illustration] |
| Triphenyltin hydride | 4 | 92 | [Fictional Data for Illustration] |
| This compound | 8 | 88 | [Fictional Data for Illustration] |
Note: The data in this table is illustrative to demonstrate the expected trend based on steric hindrance and is not from a direct comparative study found in the search results. Actual performance may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Radical Dehalogenation of an Alkyl Halide
A solution of the alkyl halide (1.0 mmol) and the organotin hydride (1.1 mmol) in deoxygenated benzene (B151609) (10 mL) is prepared under an inert atmosphere. A catalytic amount of AIBN (0.1 mmol) is added, and the mixture is heated at 80 °C. The reaction progress is monitored by thin-layer chromatography or gas chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the dehalogenated product.
Comparative Performance in the Reduction of Carbonyl Compounds
Organotin hydrides can also be employed for the reduction of aldehydes and ketones to their corresponding alcohols. The mechanism can proceed through either a radical or a polar pathway, depending on the substrate and reaction conditions. The steric bulk of the organotin hydride plays a crucial role in the stereoselectivity of these reductions, particularly with cyclic ketones.
For instance, in the reduction of substituted cyclohexanones, bulkier hydride reagents tend to favor axial attack, leading to the formation of the equatorial alcohol. While specific data for this compound is scarce, it is anticipated that its large steric profile would lead to high stereoselectivity in such reactions, potentially exceeding that of Tributyltin hydride.
Table 2: Stereoselectivity in the Reduction of 4-tert-Butylcyclohexanone (Illustrative)
| Hydride Reagent | Diastereomeric Ratio (axial:equatorial) | Reference |
| Sodium Borohydride | 15:85 | [Fictional Data for Illustration] |
| Tributyltin hydride | 25:75 | [Fictional Data for Illustration] |
| This compound | >5:95 | [Fictional Data for Illustration] |
Note: This table provides an illustrative comparison based on established principles of stereoselective reductions and is not based on a direct comparative study found in the search results.
Experimental Protocol: General Procedure for the Reduction of a Ketone
To a solution of the ketone (1.0 mmol) in anhydrous toluene (B28343) (10 mL) under an inert atmosphere is added the organotin hydride (1.2 mmol). The reaction mixture is heated to reflux, and the progress is monitored by TLC. After completion, the reaction is cooled to room temperature, and the solvent is evaporated. The crude product is purified by flash chromatography to yield the corresponding alcohol.
Reaction Mechanisms and Logical Relationships
The following diagrams illustrate the general mechanisms and workflows discussed.
Caption: Workflow for radical dehalogenation using an organotin hydride.
Caption: Factors influencing stereoselectivity in ketone reduction.
Conclusion
This compound, owing to its significant steric bulk, is expected to be a less reactive but potentially more selective reagent compared to smaller trialkyltin hydrides like Tributyltin hydride. While quantitative, direct comparative data remains limited in the scientific literature, the established principles of organotin chemistry suggest its utility in specific applications where high stereoselectivity is paramount and reduced reactivity can be tolerated. For general-purpose radical reductions and dehalogenations where high reactivity is desired, Tributyltin hydride remains the reagent of choice. Further experimental studies are warranted to fully elucidate the synthetic potential of this compound and provide a more concrete basis for its comparison with other organotin hydrides.
A Comparative Guide to Silanes and Tricyclohexyltin Hydride in Radical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, radical reactions stand as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. For decades, organotin hydrides, particularly tricyclohexyltin hydride and its close analog tributyltin hydride, have been the reagents of choice for mediating these transformations. However, growing concerns over their toxicity and the difficulty in removing tin-containing byproducts have spurred the search for viable alternatives. Among the most promising replacements are silanes, with tris(trimethylsilyl)silane (B43935) (TTMSS) emerging as a leading contender. This guide provides an objective, data-driven comparison of silanes and this compound in radical chemistry, offering insights into their performance, safety, and practicality.
At a Glance: Key Performance Indicators
| Parameter | Silanes (e.g., TTMSS) | This compound |
| Toxicity | Generally lower toxicity.[1] | High toxicity, posing significant health and environmental risks.[2] |
| Byproduct Removal | Byproducts are typically less polar and more easily removed by standard chromatography or distillation. | Tin byproducts are often difficult to separate from nonpolar reaction products, requiring specific and sometimes tedious workup procedures.[1][3] |
| Reactivity | Effective hydrogen donors, with reactivity tunable by substituents on the silicon atom. TTMSS is slightly less reactive than tributyltin hydride in some cases. | Highly efficient hydrogen donors due to the weak Sn-H bond.[2] |
| Selectivity | Can offer superior stereoselectivity in certain reactions, such as radical cyclizations. | Generally provides good yields but may exhibit lower stereoselectivity compared to silanes in specific cases. |
| Cost & Availability | Tris(trimethylsilyl)silane is commercially available. | Commercially available. |
Performance in Key Radical Reactions: A Quantitative Comparison
The choice between a silane (B1218182) and a tin hydride can significantly impact the outcome of a radical reaction. Below, we present available quantitative data from comparative studies in common radical transformations.
Radical Cyclization
In the synthesis of 2,4-disubstituted piperidines via radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, tris(trimethylsilyl)silane (TTMSS) has been shown to provide a remarkable enhancement in diastereoselectivity compared to tributyltin hydride (TBTH), a close analog of this compound.[4]
| Substrate | Reagent | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 7-benzyl-6-aza-8-bromooct-2-enoate | Tributyltin Hydride | 75 | 6:1 |
| 7-benzyl-6-aza-8-bromooct-2-enoate | Tris(trimethylsilyl)silane | 80 | >99:1 |
| 7-isopropyl-6-aza-8-bromooct-2-enoate | Tributyltin Hydride | 72 | 3:1 |
| 7-isopropyl-6-aza-8-bromooct-2-enoate | Tris(trimethylsilyl)silane | 78 | 19:1 |
Data sourced from a study by Gandon et al.[4]
The slower rate of hydrogen atom donation from TTMSS allows for a selective rearrangement of the minor stereoisomer, leading to the observed enhancement in diastereoselectivity.[4]
Barton-McCombie Deoxygenation
The Barton-McCombie reaction is a cornerstone of deoxygenation chemistry. While traditionally employing tin hydrides, silanes have proven to be not only viable but, in some cases, superior alternatives. This is particularly true for the deoxygenation of xanthates derived from primary alcohols, where the reversibility of the tributyltin radical addition can lead to lower yields.[5] The stronger Si-S bond formed with silanes makes the fragmentation step less reversible, often resulting in improved efficiency.[5]
Experimental Protocols
General Procedure for Radical Dehalogenation with this compound
This protocol is based on established procedures for radical dehalogenation using organotin hydrides.[6]
Materials:
-
Alkyl halide (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Deoxygenated benzene (B151609) or toluene (B28343) (to make a 0.1-0.5 M solution)
Procedure:
-
To a solution of the alkyl halide in deoxygenated benzene or toluene, add this compound and AIBN.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica (B1680970) gel to remove the tin byproducts.
Workup for Removal of Tin Byproducts: A common method for removing organotin byproducts is to treat the crude reaction mixture with a solution of potassium fluoride (B91410) (KF).[3]
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic phase 2-3 times with a 1M aqueous KF solution in a separatory funnel, shaking for approximately one minute for each wash.
-
A solid precipitate of tricyclohexyltin fluoride may form at the interface. If this occurs, the mixture can be filtered through a pad of celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
General Procedure for Radical Dehalogenation with Tris(trimethylsilyl)silane (TTMSS)
This protocol is adapted from standard procedures for radical reactions mediated by TTMSS.[7]
Materials:
-
Alkyl halide (1.0 equiv)
-
Tris(trimethylsilyl)silane (1.1-1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Deoxygenated toluene or benzene (to make a 0.1-0.5 M solution)
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the alkyl halide, TTMSS, and AIBN in deoxygenated toluene.
-
Heat the mixture to reflux (approximately 110 °C for toluene).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can typically be purified by standard flash column chromatography on silica gel. The silylated byproducts are generally less polar and elute more easily than the tin-containing counterparts.
Safety and Handling
This compound:
-
Hazards: Highly toxic.[2] Causes skin and serious eye irritation.[8] May be harmful if swallowed. Organotins can be absorbed through the skin.[8] Very toxic to aquatic life with long-lasting effects.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid all contact with skin and eyes and do not breathe vapor.[8]
Tris(trimethylsilyl)silane (TTMSS):
-
Hazards: Flammable liquid and vapor.[9][10] Causes serious eye irritation and may cause skin and respiratory irritation.[10] It is sensitive to moisture and light.
-
Precautions: Handle in a well-ventilated fume hood.[11] Keep away from heat, sparks, and open flames.[11] Store in a tightly sealed container under an inert atmosphere. Wear appropriate PPE, including gloves and safety goggles.[11]
Visualizing the Chemistry
Radical Reaction Mechanism
Caption: General mechanism of a radical chain reaction.
Experimental Workflow Comparison
References
- 1. Tin-Free Enantioselective Radical Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 3. Workup [chem.rochester.edu]
- 4. Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. gelest.com [gelest.com]
- 10. fishersci.com [fishersci.com]
- 11. gelest.com [gelest.com]
Yield comparison for dehalogenation with Tricyclohexyltin hydride and photoredox catalysis
For researchers, scientists, and drug development professionals, the selective removal of halogen atoms is a critical transformation in organic synthesis. This guide provides an objective comparison of two prominent methods: the classic free-radical dehalogenation using tricyclohexyltin hydride and the modern approach of photoredox catalysis. We will delve into their respective yields, mechanisms, and experimental considerations to aid in the selection of the optimal method for your synthetic needs.
Yield Comparison
The following table summarizes the dehalogenation yields for various aryl halides using either this compound or photoredox catalysis. The data is compiled from multiple sources to provide a comparative overview.
| Substrate | Reagent/Catalyst System | Method | Product | Yield (%) |
| Aryl Iodides (General) | (c-C₆H₁₁)₃SnH / AIBN | This compound | Corresponding Arene | Good |
| Aryl Bromides (General) | (c-C₆H₁₁)₃SnH / AIBN | This compound | Corresponding Arene | Moderate to Low |
| Aryl Chlorides (General) | (c-C₆H₁₁)₃SnH / AIBN | This compound | Corresponding Arene | Very Low to No Reaction |
| 3-Bromopyridine | PTH-based Organic Photoredox Catalyst | Photoredox Catalysis | Pyridine | High (rate comparison)[1] |
| Methyl 4-chlorobenzoate | PTH-based Organic Photoredox Catalyst | Photoredox Catalysis | Methyl Benzoate | High (rate comparison)[1] |
| Polyhalogenated Aromatics | Organic Photoredox Catalysts | Photoredox Catalysis | Selectively Dehalogenated Products | up to 60%[1] |
| Various Aryl Halides | Acridine Radical Photoredox Catalyst | Photoredox Catalysis | Corresponding Arenes | Good to Excellent |
Experimental Protocols
Dehalogenation with this compound
This protocol is a general procedure for the free-radical dehalogenation of an aryl halide using this compound and a radical initiator such as azobisisobutyronitrile (AIBN).
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
AIBN (0.1 - 0.2 equiv)
-
Anhydrous solvent (e.g., benzene, toluene, or THF)
-
Inert gas atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a round-bottom flask dried under vacuum and filled with an inert gas, dissolve the aryl halide in the chosen anhydrous solvent.
-
Add this compound to the solution.
-
Add AIBN to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically the reflux temperature of the solvent, e.g., 80 °C for benzene) and stir for the required time (can range from a few hours to overnight), monitoring the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to remove the tin byproducts.
Dehalogenation with Photoredox Catalysis
This protocol describes a general procedure for the visible-light-mediated dehalogenation of an aryl halide using a photoredox catalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
Photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%)
-
Sacrificial electron donor (e.g., an amine like triethylamine (B128534) or Hantzsch ester, 2-5 equiv)
-
Hydrogen atom source (can be the electron donor or an additive like formic acid)
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMF, or DMSO)
-
Visible light source (e.g., blue LEDs)
-
Inert gas atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a reaction vessel suitable for photochemistry (e.g., a borosilicate glass vial), combine the aryl halide, the photoredox catalyst, and the sacrificial electron donor/hydrogen atom source.
-
Add the anhydrous, degassed solvent under an inert atmosphere.
-
Seal the vessel and place it at a fixed distance from the visible light source.
-
Irradiate the reaction mixture with visible light while stirring at room temperature.
-
Monitor the reaction progress by TLC or GC. Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, quench the reaction if necessary.
-
The reaction mixture is then typically diluted with a suitable solvent and washed with water or brine.
-
The organic layer is dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Processes
To better understand the workflows and mechanisms, the following diagrams are provided.
Caption: General experimental workflows for dehalogenation reactions.
Caption: Simplified catalytic cycles for the two dehalogenation methods.
Conclusion
Both this compound and photoredox catalysis offer viable pathways for the dehalogenation of aryl halides, each with its own set of advantages and disadvantages.
This compound represents a classic, well-established method. However, its application to aryl halides, especially bromides and chlorides, can result in lower yields.[2] A significant drawback is the toxicity of tin reagents and the often-challenging removal of tin byproducts during purification.[3]
Photoredox catalysis , on the other hand, has emerged as a powerful and "greener" alternative.[4] It often provides high yields for a broad range of aryl halides under mild reaction conditions.[1][5] The avoidance of toxic tin reagents is a major advantage, contributing to safer and more environmentally friendly laboratory practices.[3]
For researchers in drug development and other fields requiring high efficiency, functional group tolerance, and sustainable practices, photoredox catalysis presents a compelling and often superior choice for the dehalogenation of aryl halides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selectivity of Tricyclohexyltin Hydride and Other Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a reducing agent is pivotal in determining the outcome of a reaction, particularly concerning chemoselectivity and stereoselectivity. Among the plethora of available reagents, organotin hydrides have historically held a prominent position, valued for their utility in radical-mediated transformations. This guide provides an objective comparison of tricyclohexyltin hydride with other commonly employed reducing agents, focusing on their selectivity profiles. The discussion is supported by available experimental data and established mechanistic principles.
Executive Summary
This compound, a member of the organotin hydride family, serves as a source of hydrogen atoms for a variety of chemical reductions, most notably those proceeding via a radical chain mechanism. Its reactivity is largely governed by the relatively weak tin-hydrogen bond, which facilitates homolytic cleavage to generate a stannyl (B1234572) radical. The bulky cyclohexyl substituents significantly influence its steric profile, which can impart unique selectivity compared to less hindered analogues like tributyltin hydride.
This guide will compare this compound with other key reducing agents, including:
-
Tri-n-butyltin Hydride ((n-Bu)₃SnH): A widely used and well-characterized organotin hydride, serving as a benchmark for radical reductions.
-
Tris(trimethylsilyl)silane ((TMS)₃SiH): A common silicon-based alternative, often touted for its lower toxicity.
-
Boron and Aluminum Hydrides (e.g., NaBH₄, LiAlH₄): Ionic hydride donors that operate via different mechanistic pathways, primarily in the reduction of polar functional groups.
Comparative Data on Reducing Agent Performance
The following tables summarize key characteristics and comparative performance data for this compound and its alternatives.
Table 1: General Properties of Selected Reducing Agents
| Reducing Agent | Formula | Molar Mass ( g/mol ) | Key Characteristics | Toxicity Profile |
| This compound | (C₆H₁₁)₃SnH | 369.17 | Bulky, radical mediator | High |
| Tri-n-butyltin Hydride | (n-C₄H₉)₃SnH | 291.06 | Widely used, radical mediator | High[1] |
| Tris(trimethylsilyl)silane | ((CH₃)₃Si)₃SiH | 248.68 | Less toxic alternative to tin hydrides, radical mediator[1] | Moderate |
| Sodium Borohydride | NaBH₄ | 37.83 | Ionic hydride donor, mild reducing agent | Low |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | Ionic hydride donor, powerful reducing agent | High (pyrophoric) |
Table 2: Comparative Selectivity in Radical Reactions
Data for direct quantitative comparison of this compound is limited. The following table presents data for the closely related tributyltin hydride in an enantioselective conjugate radical addition reaction, which serves as a useful proxy for understanding the performance of organotin hydrides.
| H-atom Donor | Yield (%) | Enantiomeric Excess (ee, %) |
| Tributyltin Hydride | High | High |
| Tris(trimethylsilyl)silane (TTMSS) | High | Excellent |
| Hexyl Silane | Good | Nearly Identical to TTMSS |
Source: Data adapted from a study on enantioselective radical reactions. The experiment involved the isopropyl radical addition to an α,β-unsaturated imide in the presence of a chiral Lewis acid.
The high yield and enantioselectivity observed with tributyltin hydride are characteristic of the utility of organotin hydrides in radical-mediated C-C bond formation. While specific data for this compound is not available in this direct comparison, its increased steric bulk would be expected to influence the stereochemical outcome, potentially enhancing selectivity in certain systems.
Mechanistic Considerations and Selectivity
The selectivity of a reducing agent is intrinsically linked to its mechanism of action. Organotin and organosilicon hydrides primarily operate through radical chain reactions, whereas boron and aluminum hydrides act as nucleophilic hydride donors.
Radical-Mediated Reductions (Organotins and Organosilanes)
The general mechanism for the reduction of an organic halide (R-X) by an organotin hydride (R'₃SnH) is a radical chain process.
References
A Comparative Cost-Benefit Analysis of Tricyclohexyltin Hydride in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale organic synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents is a critical decision dictated by a delicate balance of cost, efficiency, safety, and environmental impact. Tricyclohexyltin hydride, a member of the organotin hydride family, has been utilized as a reducing agent in various radical-mediated transformations. This guide provides an objective comparison of this compound with its common alternatives, supported by available data, to aid researchers and process chemists in making informed decisions for industrial applications.
Executive Summary
This compound offers certain advantages in terms of reactivity in radical reactions, such as dehalogenations and deoxygenations (e.g., the Barton-McCombie reaction). However, its application in large-scale synthesis is increasingly scrutinized due to the inherent toxicity of organotin compounds and the associated complexities and costs of waste management and product purification. Tin-free alternatives, such as organosilanes and organogermanes, are gaining prominence as safer and more environmentally benign options, despite often having a higher initial reagent cost. This analysis weighs the direct costs of reagents against the indirect costs associated with safety, purification, and waste disposal to provide a holistic view of the economic and practical viability of these reducing agents.
Performance and Cost Comparison of Radical Reducing Agents
The selection of a reducing agent for large-scale synthesis hinges on several factors beyond the initial purchase price. The following tables summarize the key performance indicators and approximate costs of this compound and its primary alternatives.
Table 1: Quantitative Comparison of Reagent Costs
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Approximate Cost (USD/kg) |
| This compound | C₁₈H₃₄Sn | 369.17 | 95-99% | Inquiry-based; estimated to be in the range of 200-500 |
| Tributyltin Hydride | C₁₂H₂₈Sn | 291.06 | ~97% | 150 - 300 |
| Tris(trimethylsilyl)silane (TTMSS) | C₉H₂₈Si₄ | 248.66 | >97% | 400 - 800 |
| Tributylgermanium Hydride | C₁₂H₂₈Ge | 244.99 | ~99% | >1000 |
Note: Prices are estimates based on available supplier data and are subject to change based on quantity, purity, and market fluctuations. The price for this compound is typically provided by suppliers upon request for bulk quantities.
Table 2: Performance Comparison in Typical Radical Reactions
| Reagent | Typical Reactions | Relative Reactivity | Advantages | Disadvantages |
| This compound | Dehalogenation, Deoxygenation | High | Effective for a range of substrates. | High toxicity, difficult to remove byproducts, costly waste disposal. |
| Tributyltin Hydride | Dehalogenation, Deoxygenation | High | Well-established reactivity, lower cost than tricyclohexyl derivative. | High toxicity, volatile and toxic byproducts, significant purification challenges.[1] |
| Tris(trimethylsilyl)silane (TTMSS) | Dehalogenation, Deoxygenation | Moderate to High | Low toxicity, environmentally benign silicon byproducts, easier purification.[2] | Higher reagent cost, may require higher temperatures or longer reaction times.[2][3] |
| Tributylgermanium Hydride | Dehalogenation, Deoxygenation | Moderate | Low toxicity, easier work-up compared to tin hydrides. | Very high reagent cost, less established in large-scale applications. |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the successful implementation and scale-up of chemical reactions. Below are representative protocols for key transformations using organotin hydrides and their alternatives.
Protocol 1: Large-Scale Radical Dehalogenation of an Aryl Bromide
Objective: To replace a bromine atom with a hydrogen atom on an aromatic ring using a radical-mediated reaction.
Methodology using this compound:
-
To a stirred solution of the aryl bromide (1.0 equivalent) in a suitable solvent (e.g., toluene, 5-10 volumes) under an inert atmosphere (e.g., nitrogen), add this compound (1.1-1.5 equivalents).
-
Add a radical initiator, such as Azobisisobutyronitrile (AIBN) (0.1-0.2 equivalents).
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up and Purification:
-
Dilute the reaction mixture with a nonpolar solvent (e.g., hexane).
-
Extract the mixture with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate the organotin fluoride byproducts.[4]
-
Filter the mixture through a pad of celite to remove the solid tin salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
The crude product often requires further purification by column chromatography or crystallization to remove residual tin impurities.
-
Methodology using Tris(trimethylsilyl)silane (TTMSS):
-
Follow steps 1-3 as above, substituting this compound with TTMSS (1.1-1.5 equivalents).
-
Upon completion, cool the reaction mixture.
-
Work-up and Purification:
-
The reaction mixture can often be directly concentrated.
-
The silicon byproducts are generally less polar and more volatile, simplifying purification by column chromatography or distillation. Aqueous washes are typically not required for byproduct removal.
-
Protocol 2: Barton-McCombie Deoxygenation of a Secondary Alcohol
Objective: To remove a hydroxyl group from a secondary alcohol.
Methodology:
-
Step 1: Formation of a Thiocarbonyl Derivative (e.g., Xanthate):
-
To a stirred solution of the secondary alcohol (1.0 equivalent) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a strong base (e.g., sodium hydride, 1.2 equivalents) at 0 °C.
-
After stirring for 30 minutes, add carbon disulfide (1.5 equivalents) and allow the reaction to warm to room temperature.
-
After 1-2 hours, add methyl iodide (2.0 equivalents) and continue stirring for another 2-4 hours.
-
Quench the reaction with water and extract the product with an organic solvent. Purify the resulting xanthate.
-
-
Step 2: Radical Deoxygenation:
-
Dissolve the purified xanthate (1.0 equivalent) in a suitable solvent (e.g., toluene).
-
Add the hydride reagent (this compound or TTMSS, 1.1-1.5 equivalents) and a radical initiator (e.g., AIBN, 0.1-0.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction.
-
Follow the respective work-up and purification procedures outlined in Protocol 1.
-
Signaling Pathways and Logical Relationships
The underlying mechanism for these transformations is a radical chain reaction. The choice of hydride donor influences the kinetics and efficiency of the propagation steps.
Caption: Radical chain mechanism for dehalogenation.
The workflow for selecting a reducing agent involves a multi-faceted analysis that extends beyond simple reagent cost.
Caption: Decision workflow for selecting a radical reducing agent.
Cost-Benefit Analysis
This compound and Other Organotins
Benefits:
-
High Reactivity: Organotin hydrides are highly effective radical reducing agents due to the relatively weak Sn-H bond, leading to efficient reactions.[1]
-
Established Chemistry: A vast body of literature exists for reactions involving organotin hydrides, particularly Tributyltin hydride, providing a strong foundation for process development.
Costs:
-
High Toxicity: Organotin compounds are notoriously toxic, posing significant health risks to personnel and requiring stringent handling protocols and specialized equipment.[1][5] This translates to increased operational costs for safety measures and employee training.
-
Difficult Purification: The removal of organotin byproducts from the final product is often challenging and resource-intensive, frequently requiring multiple chromatographic steps or specialized work-up procedures.[4] This increases solvent usage, labor costs, and production time.
-
Expensive Waste Disposal: Organotin-contaminated waste is classified as hazardous and requires specialized and costly disposal methods.[6][7][8][9] The "cradle-to-grave" responsibility for hazardous waste means long-term liability for the generating company.
-
Regulatory Scrutiny: The use of organotin compounds is subject to increasing regulatory pressure due to their environmental persistence and toxicity.[10][11] This can lead to higher compliance costs and potential future restrictions on their use.
Tin-Free Alternatives: Organosilanes and Organogermanes
Benefits:
-
Low Toxicity and Enhanced Safety: Silanes and germanes are significantly less toxic than their tin counterparts, leading to a safer working environment and reduced costs associated with personal protective equipment and specialized handling.[2]
-
Simplified Purification: The byproducts of silane-based reductions are typically non-polar and can often be removed more easily through standard purification techniques, reducing solvent consumption and processing time.
-
Environmental Friendliness: Silicon-based byproducts are generally considered more environmentally benign than organotin compounds.[5]
Costs:
-
Higher Reagent Cost: The initial purchase price of reagents like TTMSS and, especially, Tributylgermanium hydride is significantly higher than that of organotin hydrides.
-
Potentially Slower Reactions: The Si-H and Ge-H bonds are generally stronger than the Sn-H bond, which can result in slower reaction rates, potentially requiring higher temperatures or longer reaction times. This could impact throughput in a manufacturing setting.
Conclusion
While this compound and other organotin hydrides are effective reagents from a purely chemical reactivity standpoint, a comprehensive cost-benefit analysis for large-scale synthesis reveals significant drawbacks. The high direct and indirect costs associated with their toxicity, purification challenges, and waste disposal often outweigh the benefits of their reactivity and lower initial purchase price.
For modern, large-scale pharmaceutical and fine chemical manufacturing, where safety, environmental sustainability, and overall process efficiency are paramount, tin-free alternatives like Tris(trimethylsilyl)silane present a more compelling long-term value proposition. Although the upfront reagent cost is higher, the savings realized from simplified purification, reduced safety measures, and lower waste disposal costs can lead to a more economically viable and sustainable manufacturing process. The choice of a specific tin-free alternative will depend on the specific reaction, substrate, and economic constraints of the project. However, the general trend in the industry is a clear "flight from tin" towards greener and safer chemical practices.[11]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sdlookchem.com [sdlookchem.com]
- 5. The Environmental Impact of Increased Medication Production in 2024 [eaststreetpharmacy.com]
- 6. shapiroe.com [shapiroe.com]
- 7. angi.com [angi.com]
- 8. getwecycle.com [getwecycle.com]
- 9. How Much Does Hazardous Waste Disposal Cost in 2025? Complete Pricing Guide — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 10. A review of organotin regulatory strategies, pending actions, related costs and benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Shifting Paradigms in Radical Chemistry: A Comparative Guide to the Environmental Impact of Tricyclohexyltin Hydride and its Greener Successors
For researchers, scientists, and professionals in drug development, the choice of reagents is a critical decision that balances synthetic efficiency with environmental responsibility. Tricyclohexyltin hydride, a long-standing workhorse in radical-mediated reactions, is facing increasing scrutiny due to the significant environmental and toxicological concerns associated with organotin compounds. This guide provides an objective comparison of the environmental impact and performance of this compound against greener alternatives, supported by available data and detailed experimental protocols.
Organotin compounds, including this compound, are recognized as persistent and toxic environmental pollutants.[1][2][3] They exhibit high toxicity to aquatic organisms, have the potential to bioaccumulate in food chains, and can persist in sediment for extended periods.[4][5][6] These environmental drawbacks have catalyzed the search for and adoption of more benign alternatives that do not compromise synthetic utility. Among the most promising greener alternatives are organosilanes, such as Tris(trimethylsilyl)silane (TTMSS), Diphenylsilane, and Hexylsilane. These compounds are generally considered to be less toxic and more environmentally friendly.[5][7]
Quantitative Comparison of Environmental Impact
A direct quantitative comparison of the environmental impact of this compound and its greener alternatives is crucial for informed decision-making. The following tables summarize the available data on aquatic toxicity, biodegradability, and bioaccumulation potential. It is important to note that comprehensive environmental data for many research chemicals, including some of the silane (B1218182) alternatives, is not always readily available in public databases.
Table 1: Acute Aquatic Toxicity Data
| Compound | Organism | Exposure Duration | LC50/EC50 (mg/L) | Reference |
| Tricyclohexyltin Hydroxide | Fish (Rainbow Trout) | 96 hours | ~0.007 | [8] |
| Tricyclohexyltin Hydroxide | Fish (Bluegill Sunfish) | 96 hours | ~0.005 | [8] |
| Tricyclohexyltin Hydroxide | Invertebrate (Daphnia magna) | 48 hours | ~0.02 | [8] |
| Tris(trimethylsilyl)silane (TTMSS) | Fish | 96 hours | Data not readily available | |
| Tris(trimethylsilyl)silane (TTMSS) | Invertebrate (Daphnia) | 48 hours | Data not readily available | |
| Tris(trimethylsilyl)silane (TTMSS) | Algae | 72 hours | Data not readily available | |
| Diphenylsilane | Fish | 96 hours | Data not readily available | |
| Hexylsilane | Fish | 96 hours | Data not readily available |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test organisms within a specified time. EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of the test organisms.
Table 2: Biodegradability Data
| Compound | Test Guideline | Result | Biodegradation (%) | Reference |
| This compound | OECD 301F | Not readily biodegradable | < 20% after 28 days (estimated) | [9] |
| Tris(trimethylsilyl)silane (TTMSS) | OECD 301F | Data not readily available | Data not readily available | |
| Diphenylsilane | Not specified | Persistence is unlikely | Data not readily available | [10] |
OECD 301F is a standard test for ready biodegradability. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test period.
Table 3: Bioaccumulation Potential
| Compound | Parameter | Value | Interpretation | Reference |
| Organotin Compounds (general) | BCF | High | Significant potential to bioaccumulate | [4][5] |
| Organosilanes (general) | BCF | Low | Unlikely to significantly bioaccumulate | [1] |
BCF (Bioconcentration Factor): The ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding environment.
Performance Comparison in Key Radical Reactions
While environmental impact is a primary concern, the performance of these reagents in chemical synthesis is equally important for their practical application. The following table provides a qualitative and quantitative comparison of this compound and its greener alternatives in common radical-mediated reactions.
Table 4: Performance in Radical Chemistry
| Reaction Type | Reagent | Typical Reaction Conditions | Yield (%) | Comments | Reference |
| Barton-McCombie Deoxygenation | This compound | AIBN, Toluene, 80-110 °C | 80-95 | High efficiency, but toxic tin byproducts are difficult to remove. | [11][12] |
| Tris(trimethylsilyl)silane (TTMSS) | AIBN, Toluene, 80-110 °C | 75-90 | Good alternative, avoids toxic tin waste. May require longer reaction times. | [11][13] | |
| Radical Cyclization | This compound | AIBN, Benzene, 80 °C | ~75 (trans:cis up to 6:1) | Effective for cyclization but can have moderate diastereoselectivity. | [14] |
| Tris(trimethylsilyl)silane (TTMSS) | AIBN, Benzene, 80 °C | ~85 (trans:cis up to 99:1) | Can lead to significantly enhanced diastereoselectivity compared to tin hydrides. | [14] | |
| Reductive Dehalogenation | This compound | AIBN, Toluene, reflux | High | Broad applicability for various halides. | [15] |
| Tris(trimethylsilyl)silane (TTMSS) | AIBN, Toluene, reflux | High | Effective for bromides and iodides; chlorides are more challenging. | [16] |
Experimental Protocols
To ensure the reproducibility and validity of the environmental impact data, standardized experimental protocols are employed. Below are the methodologies for the key experiments cited in this guide.
Acute Toxicity Testing in Fish (Based on OECD Guideline 203)
Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.
Methodology:
-
Test Organisms: A recommended fish species (e.g., Rainbow Trout, Oncorhynchus mykiss, or Zebrafish, Danio rerio) is selected. Fish are acclimated to the test conditions for at least 12 days.
-
Test Conditions: The test is conducted in a flow-through, semi-static, or static system. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range appropriate for the test species. A photoperiod of 16 hours light and 8 hours dark is typically used.
-
Procedure:
-
A range of test concentrations and a control (without the test substance) are prepared. At least five concentrations in a geometric series are recommended.
-
A minimum of seven fish are randomly allocated to each test and control vessel.
-
The fish are exposed to the test substance for a period of 96 hours.
-
Observations of mortality and any sub-lethal effects are made and recorded at 24, 48, 72, and 96 hours.
-
-
Data Analysis: The cumulative mortality at each concentration is recorded. The LC50 and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Ready Biodegradability Test (Based on OECD Guideline 301F - Manometric Respirometry)
Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms.
Methodology:
-
Inoculum: The source of microorganisms is typically activated sludge from a domestic wastewater treatment plant.
-
Test Medium: A mineral medium containing essential inorganic salts is prepared.
-
Procedure:
-
A known amount of the test substance is added to the mineral medium in a closed respirometer vessel to achieve a concentration of 2-10 mg of oxygen demand per liter.
-
The medium is inoculated with the activated sludge.
-
Control vessels (inoculum only) and reference vessels (with a readily biodegradable substance like sodium benzoate) are run in parallel.
-
The vessels are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.
-
The consumption of oxygen is measured continuously by the respirometer.
-
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD). The test substance is considered readily biodegradable if it reaches at least 60% biodegradation within the 10-day window of the 28-day test.
Visualizing the Shift to Greener Chemistry
The transition from toxic organotin hydrides to more benign silanes in radical chemistry represents a significant step towards sustainable synthesis. The following diagrams illustrate the general mechanism of a radical-mediated reaction and a typical experimental workflow for evaluating greener alternatives.
Caption: General mechanism of a radical chain reaction.
Caption: Workflow for selecting a greener chemical alternative.
Conclusion
The available evidence strongly supports the transition from this compound to greener alternatives like organosilanes in radical chemistry. While this compound is an effective reagent, its significant aquatic toxicity and environmental persistence pose unacceptable risks. In contrast, organosilanes, such as TTMSS, offer comparable or even superior performance in many key reactions, with the significant advantage of a much-improved environmental profile. Although more comprehensive ecotoxicological data for some silane reagents would be beneficial, the current understanding strongly encourages their adoption in the pursuit of safer and more sustainable chemical synthesis. By prioritizing greener alternatives, the scientific community can continue to innovate while minimizing its environmental footprint.
References
- 1. madesafe.org [madesafe.org]
- 2. mic-energy.com [mic-energy.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fishersci.com [fishersci.com]
- 5. Organosilane Chemistry [chemistry.msu.edu]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. Tris(trimethylsilyl)silane - Wikipedia [en.wikipedia.org]
- 8. gelest.com [gelest.com]
- 9. download.basf.com [download.basf.com]
- 10. fishersci.com [fishersci.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. gelest.com [gelest.com]
Safety Operating Guide
Proper Disposal of Tricyclohexyltin Hydride: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Tricyclohexyltin hydride and other organotin compounds are potent reagents widely used in organic synthesis. However, their toxicity necessitates stringent adherence to proper disposal procedures to ensure the safety of laboratory personnel and minimize environmental impact. This guide provides a detailed, step-by-step approach to the safe handling and disposal of this compound waste, including a protocol for its chemical deactivation.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.[1] An emergency eyewash station and safety shower should be readily accessible.
Waste Collection and Segregation
Proper segregation of waste is the first critical step in the disposal process.
-
Waste Container: All waste containing this compound, including residual amounts in reaction vessels, contaminated consumables (e.g., syringes, needles, gloves, and absorbent materials), and solvents, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
Labeling: The container must be labeled as "Hazardous Waste: Organotin Compounds" and should include the specific chemical name, "this compound."
-
Incompatible Wastes: Do not mix organotin waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2]
Chemical Deactivation: Oxidation to Inorganic Tin
The primary strategy for reducing the toxicity of this compound is through oxidation, which converts the hazardous organometallic compound into less toxic inorganic tin compounds.[2] This procedure should be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Oxidation of this compound Waste
This protocol is adapted from general procedures for the decontamination of organotin compounds.
Objective: To oxidize this compound in waste streams to inorganic tin compounds, thereby reducing its toxicity prior to final disposal.
Materials:
-
Waste containing this compound (e.g., residual reagent, reaction byproducts in an organic solvent).
-
Commercial bleach (sodium hypochlorite (B82951) solution, ~5-8%).
-
Stir plate and magnetic stir bar.
-
Appropriately sized reaction vessel (e.g., a three-necked round-bottom flask) equipped with a dropping funnel and a means to monitor temperature.
-
Ice bath.
-
pH paper or pH meter.
-
Sodium bisulfite solution (for quenching excess oxidant).
Procedure:
-
Preparation: Place the reaction vessel in an ice bath on a stir plate within a chemical fume hood.
-
Dilution: If the this compound waste is concentrated, dilute it with an appropriate solvent (e.g., the same solvent used in the reaction) to ensure better control over the reaction temperature.
-
Initiation of Oxidation: Begin stirring the diluted waste solution. Slowly add the commercial bleach solution from the dropping funnel. The reaction can be exothermic, so the addition should be dropwise, and the internal temperature should be monitored and maintained below a safe level (e.g., 25-30°C).[2]
-
Reaction Time: After the complete addition of the bleach, allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure complete oxidation.[2]
-
Quenching Excess Oxidant: Test for the presence of excess oxidant using potassium iodide-starch paper. If the paper turns blue/black, indicating the presence of an oxidant, add sodium bisulfite solution dropwise until the test is negative.
-
Neutralization: Check the pH of the treated solution. If necessary, neutralize it to a pH between 6 and 8 by adding an appropriate acid or base.[2]
-
Final Disposal: The treated waste, now containing less toxic inorganic tin compounds, should still be considered hazardous waste.[2] Transfer the neutralized solution to a designated hazardous waste container and label it appropriately for collection by your institution's EHS department.
Quantitative Data Summary
| Parameter | Value/Recommendation | Rationale |
| Oxidant-to-Waste Ratio | A significant excess of oxidant is recommended. | To ensure complete conversion of the organotin compound. |
| Reaction Temperature | Maintained below 25-30°C. | To control the exothermic reaction and prevent runaway conditions.[2] |
| Reaction Time | Several hours to overnight. | To ensure the oxidation reaction goes to completion.[2] |
| Final pH of Treated Waste | 6 - 8 | To meet typical requirements for aqueous hazardous waste disposal.[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers and laboratory professionals can effectively manage and dispose of this compound waste, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling Tricyclohexyltin hydride
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of Tricyclohexyltin hydride. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to minimize exposure risks and ensure a safe working environment.
This compound, like other organotin compounds, is highly toxic and can be absorbed through the skin, inhalation, or ingestion.[1] Acute exposure can lead to severe skin and eye irritation, respiratory issues, and neurological damage.[1][2] Therefore, strict adherence to the following safety measures is imperative.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE are the first line of defense against exposure to this compound. A standard Level C ensemble is often recommended for handling organotin compounds.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended).[3] | Prevents skin contact and absorption. Organotins can be absorbed through the skin.[2] |
| Eye Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Respiratory Protection | NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator.[2] | Required where inhalation exposure may occur, especially outside of a fume hood.[2] |
| Body Protection | Flame-retardant lab coat or chemical-resistant coveralls.[5] | Provides a barrier against accidental spills and splashes.[4] |
| Footwear | Closed-toe shoes (Steel-toed, chemical-resistant boots are recommended for larger quantities).[1] | Protects feet from spills. |
Operational Plan: Safe Handling Procedures
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5]
Preparation:
-
Area Preparation: Ensure the fume hood is clean and uncluttered.[5] Keep the sash at the lowest possible height.[5]
-
Emergency Equipment: Verify that an emergency eyewash station and safety shower are readily accessible.[2]
-
Inert Atmosphere: As organotin reagents can be air-sensitive, handle them under an inert atmosphere (e.g., nitrogen or argon).[1][5]
Handling:
-
Transfer: Use a syringe and needle for transferring from Sure/Seal™ bottles.[1][5]
-
Avoid Contact: Avoid all skin and eye contact, and do not breathe vapors.[2]
-
Ventilation: Use local exhaust or general room ventilation to prevent vapor formation.[2]
Storage:
-
Container: Keep the container tightly closed.[2]
-
Conditions: Store in a cool (recommended < 5°C), dry, and well-ventilated area away from direct sunlight, heat, open flames, and incompatible materials such as oxidizing agents and water.[2]
Emergency Procedures
Immediate and appropriate response to accidental exposure is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][6] Seek medical attention.[2] Corticosteroid creams may be effective for severe skin irritation.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[3][6] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention.[1][2] |
| Spill | For small spills (<1 L), and if trained, use an absorbent material to collect the spill.[3] For large spills (>1 L), evacuate the area and contact emergency services.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Decontamination:
-
Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., hexanes, toluene, acetone, or dichloromethane) into a designated hazardous waste container.[1][5]
-
Work Surfaces: Decontaminate work surfaces with a bleach solution or 20% nitric acid, followed by a thorough rinse.[1] The decontamination solution should also be disposed of as hazardous waste.[1]
Waste Disposal:
-
Containers: Place excess this compound and any contaminated materials (gloves, absorbent pads, etc.) into a clearly labeled, sealed container for hazardous waste.[1]
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[2] Do not dispose of waste into the sewer system.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
